DynaMin inhibitory peptide, myristoylated TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C63H108F3N19O16 |
|---|---|
分子量 |
1444.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H107N19O14.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85;3-2(4,5)1(6)7/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
InChIキー |
WGTPXBQGYXBAAJ-ACYLSRCSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Dynamin-Amphiphysin Interaction: A Cornerstone of Endocytic Vesicle Fission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of clathrin-mediated endocytosis (CME) is fundamental to a vast array of cellular functions, from nutrient uptake and receptor signaling to synaptic vesicle recycling. At the heart of the final scission event, which liberates a nascent vesicle from the plasma membrane, lies a critical and finely regulated interaction between the large GTPase dynamin and the BAR domain-containing protein amphiphysin (B1176556). This technical guide provides a comprehensive examination of the core functions of the dynamin-amphiphysin interaction, detailing the molecular mechanisms, regulatory oversight, and its central role in membrane remodeling. We present quantitative data to contextualize the binding affinity, detail key experimental protocols for its investigation, and provide visual representations of the associated pathways and workflows to facilitate a deeper understanding of this pivotal protein partnership.
Core Molecular Interaction
The interaction between dynamin and amphiphysin is a classic example of modular protein domain interactions that drive cellular processes. The primary interface is between the C-terminal Proline-Rich Domain (PRD) of dynamin and the Src Homology 3 (SH3) domain of amphiphysin.[1][2]
-
Dynamin's Proline-Rich Domain (PRD): This intrinsically disordered region of dynamin serves as a scaffold for the recruitment of numerous SH3 domain-containing proteins.[2] The specific motif within the dynamin PRD that amphiphysin recognizes is PSRPNR.[3] This interaction is crucial for targeting dynamin to the sites of endocytosis.[1][2]
-
Amphiphysin's SH3 Domain: Amphiphysin contains a C-terminal SH3 domain that mediates this high-affinity interaction.[4] The structure of the amphiphysin SH3 domain possesses unique features, including an extensive patch of negative electrostatic potential that specifically recognizes the two arginine residues within the dynamin PRD motif.[5] This specificity ensures a precise and regulated recruitment of dynamin.
Functional Roles in Clathrin-Mediated Endocytosis
The dynamin-amphiphysin partnership is integral to multiple, sequential steps of CME, ensuring the efficient and successful formation of endocytic vesicles.
Recruitment and Scaffolding
Amphiphysin acts as a critical adaptor protein, recruiting dynamin to the necks of clathrin-coated pits (CCPs).[1][2] In addition to its SH3 domain, amphiphysin possesses a BAR (Bin/Amphiphysin/Rvs) domain at its N-terminus.[2][6] The BAR domain is a banana-shaped dimer that can sense and induce membrane curvature.[6][7] By binding to the curved membrane at the neck of the CCP and simultaneously interacting with dynamin via its SH3 domain, amphiphysin effectively concentrates dynamin at the precise location where membrane fission is required.[1][4]
Regulation of Dynamin's GTPase Activity
The GTPase activity of dynamin is essential for its function in membrane scission. The interaction with amphiphysin plays a significant role in modulating this activity. In the presence of lipid membranes, amphiphysin enhances dynamin's GTPase activity.[4][6][7] This stimulation is highly dependent on the curvature of the lipid bilayer, suggesting a mechanism where the co-assembly of dynamin and amphiphysin on a curved membrane template promotes the optimal conformation for GTP hydrolysis.[4]
Membrane Remodeling and Fission
Both dynamin and amphiphysin can independently tubulate liposomes in vitro, demonstrating their intrinsic ability to remodel membranes.[8] When acting in concert, they co-assemble into ring-like structures around lipid tubules.[4][8] Upon GTP hydrolysis, these dynamin-amphiphysin helices undergo a conformational change, leading to the constriction of the membrane tubule and eventual fission.[7] Interestingly, amphiphysin also appears to regulate the size of the clusters formed by these helical complexes, contributing to the efficient biogenesis of endocytic vesicles of a more uniform size.[7]
Quantitative Data
The affinity of the dynamin-amphiphysin interaction is a key determinant of its function. The following table summarizes the available quantitative data.
| Interacting Proteins | Binding Affinity (Kd) | Method | Comments |
| Dynamin-1 PRD and Amphiphysin-1 SH3 Domain | 190 nM | Affinity Chromatography | This high-affinity interaction is one of the strongest known SH3 domain-mediated interactions.[5] |
| Complex Stoichiometry and Functional Outcomes | Molar Ratio (Dynamin:Amphiphysin) | Observation |
| Efficient Membrane Fission | 1:0.5 to 1:1 | Membrane fission occurs efficiently at these molar ratios.[7] |
| Vesicle Size Regulation | N/A | Vesicles formed by dynamin-amphiphysin complexes are significantly smaller than those formed by dynamin alone.[7] |
Signaling Pathways and Logical Relationships
The interplay between dynamin and amphiphysin is a central node in the endocytic pathway. The following diagrams illustrate the key relationships and the overall process.
Experimental Protocols
Investigating the dynamin-amphiphysin interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction
This protocol aims to isolate dynamin-amphiphysin complexes from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody specific to either dynamin or amphiphysin
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and continue incubation.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both dynamin and amphiphysin.
GST Pull-Down Assay to Confirm Direct Interaction
This in vitro assay determines if the interaction between dynamin and amphiphysin is direct.
Materials:
-
Purified GST-tagged amphiphysin SH3 domain (bait)
-
Purified dynamin or cell lysate containing dynamin (prey)
-
Glutathione-agarose or magnetic beads
-
Binding Buffer (e.g., PBS with 0.1% Triton X-100)
-
Wash Buffer (Binding buffer with increased salt concentration)
-
Elution Buffer (Binding buffer with reduced glutathione)
Procedure:
-
Bait Immobilization: Incubate the purified GST-tagged amphiphysin SH3 domain with glutathione (B108866) beads to immobilize the bait protein.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Incubate the immobilized bait with the prey protein (purified dynamin or lysate).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a buffer containing reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for the presence of dynamin.
In Vitro Vesicle Budding and Fission Assay
This assay reconstitutes the membrane fission activity of dynamin and amphiphysin using liposomes.
Materials:
-
Large Unilamellar Vesicles (LUVs)
-
Purified dynamin and amphiphysin
-
GTP
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2)
Procedure:
-
Liposome Preparation: Prepare LUVs of a defined lipid composition.
-
Reaction Setup: Incubate the LUVs with purified dynamin and amphiphysin in the reaction buffer.
-
Initiation of Fission: Add GTP to the reaction mixture to initiate dynamin's GTPase activity.
-
Analysis: The formation of smaller vesicles can be monitored by:
-
Dynamic Light Scattering (DLS): To measure the change in vesicle size distribution.
-
Negative Stain Electron Microscopy: To visualize the liposomes and the formation of smaller vesicles.
-
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence and absence of amphiphysin and liposomes.
Materials:
-
Purified dynamin and amphiphysin
-
Liposomes
-
GTP (can be radiolabeled with ³²P or used in a colorimetric assay)
-
Reaction Buffer
-
Malachite green reagent (for colorimetric assay) or scintillation counter (for radioactive assay)
Procedure:
-
Reaction Setup: Combine purified dynamin, amphiphysin (or buffer control), and liposomes in the reaction buffer.
-
Initiation: Start the reaction by adding GTP.
-
Incubation: Incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement of Phosphate Release:
-
Radioactive Assay: Measure the amount of released ³²Pi.
-
Colorimetric Assay: Use a reagent like malachite green to detect the released inorganic phosphate.
-
-
Data Analysis: Calculate the rate of GTP hydrolysis (mol of Pi released per mol of dynamin per minute).
Regulation of the Interaction
The dynamin-amphiphysin interaction is not static but is subject to cellular regulation, primarily through phosphorylation. Cyclin-dependent kinase 5 (Cdk5) can phosphorylate both dynamin and amphiphysin.[9] Phosphorylation of dynamin inhibits its interaction with the SH3 domain of amphiphysin.[9] This provides a mechanism to temporally and spatially control the assembly of the endocytic machinery. Dephosphorylation, potentially mediated by calcineurin, would then promote the interaction and facilitate endocytosis.
Implications in Disease and Drug Development
Given its central role in synaptic vesicle endocytosis, dysregulation of the dynamin-amphiphysin interaction has been implicated in neurological disorders. For instance, mutations in dynamin are associated with conditions like epileptic encephalopathy and Charcot-Marie-Tooth disease. Amphiphysin is a major autoantigen in Stiff-person syndrome, a rare neurological disorder.
The high-affinity and specific nature of the dynamin-amphiphysin interaction makes it an attractive target for therapeutic intervention. Small molecules or peptides that disrupt this interaction could potentially modulate endocytic processes. Such compounds could be valuable tools for studying the intricate details of endocytosis and may hold therapeutic promise for diseases where this process is dysregulated.
Conclusion
The interaction between dynamin and amphiphysin is a paradigm of cooperative protein function in a fundamental cellular process. Through a combination of scaffolding, membrane remodeling, and enzymatic regulation, this partnership ensures the timely and efficient scission of endocytic vesicles. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of cellular trafficking and for the development of novel therapeutic strategies targeting endocytic pathways.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stimulatory action of amphiphysin on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis | eLife [elifesciences.org]
- 8. Functional partnership between amphiphysin and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
The Trifluoroacetate Counterion: A Double-Edged Sword in Myristoylated Peptide Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylated peptides, integral to cellular signaling and targeted drug development, are frequently delivered as trifluoroacetate (B77799) (TFA) salts, a byproduct of solid-phase peptide synthesis (SPPS) and purification. While essential for the synthesis process, residual TFA can significantly impact the physicochemical properties and biological activity of these lipidated peptides, leading to potential artifacts in experimental data and complications in therapeutic development. This technical guide provides a comprehensive overview of the multifaceted role of TFA salt in myristoylated peptides, detailing its effects on peptide structure, solubility, and function. It offers a compilation of experimental protocols for TFA removal and quantification, alongside a critical analysis of its interference with common analytical techniques. This guide aims to equip researchers with the necessary knowledge to mitigate the undesirable effects of TFA and ensure the accuracy and reproducibility of their myristaylated peptide studies.
Introduction: The Inevitable Counterion
Myristoylation, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a peptide, is a critical lipid modification that governs protein-membrane interactions and subcellular localization. This modification enhances the hydrophobicity of peptides, facilitating their insertion into cellular membranes and subsequent participation in signaling cascades.
The synthesis of myristoylated peptides predominantly relies on Solid-Phase Peptide Synthesis (SPPS). A key reagent in the final cleavage step of SPPS, to release the peptide from the resin support, is trifluoroacetic acid (TFA).[1] Furthermore, TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[2][3] Consequently, the final lyophilized myristoylated peptide product is typically a TFA salt, where the negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic bond with positively charged residues on the peptide, such as the N-terminal amine and the side chains of lysine, arginine, and histidine.[3][4]
While the presence of TFA is an integral part of the synthesis and purification workflow, its residual presence in the final product can be a significant concern for researchers. The strong acidity and unique chemical properties of TFA can lead to a range of unintended consequences that may compromise experimental results and the therapeutic potential of myristoylated peptides.
The Impact of TFA Salt on Myristoylated Peptide Properties
The trifluoroacetate counterion is not merely an inert companion to the myristoylated peptide; it actively influences its behavior in various experimental settings.
Physicochemical Properties
Solubility and Aggregation: The myristoyl group inherently increases the hydrophobicity of peptides, often leading to challenges with solubility in aqueous buffers. The presence of the TFA counterion can further modulate this property. While TFA can sometimes aid in the initial dissolution of a peptide in certain solvents, it can also promote aggregation, particularly for hydrophobic sequences.[5] The interaction between the trifluoroacetate and the positively charged residues can alter the overall charge distribution and conformational landscape of the peptide, potentially exposing hydrophobic patches and driving self-assembly.
Secondary Structure: The conformation of a peptide is critical to its biological function. TFA has been shown to influence the secondary structure of peptides.[1] By forming ion pairs with charged residues, TFA can disrupt or, in some cases, stabilize helical or other secondary structures. This is a crucial consideration for myristoylated peptides where a specific conformation may be required for effective membrane binding and interaction with protein partners.
Biological Activity
Interference with Biological Assays: Beyond direct cytotoxicity, the TFA counterion can interfere with biological assays in more subtle ways. Its acidic nature can alter the pH of the assay medium, affecting enzyme kinetics and receptor-ligand interactions.[1] Furthermore, there is evidence that TFA can directly interact with biological macromolecules, potentially competing with the myristoylated peptide for binding sites or allosterically modulating protein function.
Analytical Interference
The presence of TFA can also complicate the analytical characterization of myristoylated peptides.
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), TFA is known to cause ion suppression, significantly reducing the signal intensity of the peptide.[7][8] This can hinder the accurate determination of the peptide's molecular weight and make it challenging to detect low-abundance species.
Spectroscopy: In techniques like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy, which are used to determine the secondary structure of peptides, the strong absorbance of the trifluoroacetate group can interfere with the peptide's own spectral signals, making data interpretation difficult.[1]
Nuclear Magnetic Resonance (NMR): For structural studies using NMR, the presence of TFA can complicate spectra and affect the chemical shifts of nearby protons, potentially leading to incorrect structural assignments.[9]
Data Presentation: Quantitative Effects of TFA
The following tables summarize the quantitative data found in the literature regarding the impact of TFA on various experimental parameters.
| Parameter | Effect of TFA | Concentration Range | Reference |
| Cell Proliferation | Inhibition of osteoblast growth | As low as 10 nM | [1] |
| Cell Growth | Stimulation of murine glioma cell growth | 0.5 - 7.0 mM | [1] |
| Mass Spectrometry Signal | Significant signal suppression in ESI-MS | Standard mobile phase concentrations (e.g., 0.1%) | [7][8] |
| FTIR Spectroscopy | Overlapping absorbance with amide I band | - | [1] |
Table 1: Summary of Quantitative Effects of TFA on Biological and Analytical Parameters.
| Method | Principle | Key Reagents | Number of Cycles for >99% Removal | Reference |
| Lyophilization with HCl | Displacement of TFA with a stronger, more volatile acid | 10 mM HCl | 1-3 | [10][11] |
| Ion-Exchange Chromatography | Separation based on charge | Strong anion exchange resin, acetate (B1210297) or chloride salts for elution | N/A | [12] |
| RP-HPLC with TFA-free mobile phase | Hydrophobic interaction chromatography with a different ion-pairing agent | Acetic acid or formic acid | N/A | [13] |
Table 2: Comparison of Common TFA Removal Methods.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and analysis of myristoylated peptides in the context of TFA salts.
Protocol for TFA Removal by Lyophilization with HCl
This is a widely used and effective method for exchanging the TFA counterion for chloride.[10][11][14]
Materials:
-
Myristoylated peptide as a TFA salt
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the myristoylated peptide in deionized water to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in a suitable container using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-5 for a total of three cycles to ensure complete removal of TFA.
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for subsequent experiments.
Protocol for Quantification of Residual TFA by ¹⁹F-NMR
¹⁹F-NMR is a highly specific and quantitative method for determining the amount of residual TFA in a peptide sample.[10][11]
Materials:
-
Myristoylated peptide sample (TFA or HCl salt)
-
D₂O (Deuterium oxide)
-
Internal standard with a known ¹⁹F concentration (e.g., sodium trifluoroacetate of known purity)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Accurately weigh a known amount of the myristoylated peptide and dissolve it in a known volume of D₂O.
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of D₂O to create a stock solution of known concentration.
-
Add a known volume of the internal standard stock solution to the peptide solution.
-
Acquire the ¹⁹F-NMR spectrum of the sample.
-
Integrate the signals corresponding to the trifluoromethyl group of TFA and the fluorine signal of the internal standard.
-
Calculate the concentration of TFA in the peptide sample by comparing the integral of the TFA signal to the integral of the internal standard signal, taking into account the known concentration of the internal standard and the number of fluorine atoms in each molecule.
Protocol for Mass Spectrometry Analysis of Myristoylated Peptides
To minimize TFA-induced ion suppression, it is advisable to use a TFA-free mobile phase for LC-MS analysis.[7]
Materials:
-
Myristoylated peptide sample (preferably as HCl or acetate salt)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
C18 RP-HPLC column
-
LC-MS system (e.g., ESI-QTOF)
Procedure:
-
Dissolve the myristoylated peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B.
-
Acquire mass spectra in positive ion mode.
-
The presence of the myristoyl group can often be confirmed by a characteristic neutral loss of 210 Da (the mass of the myristoyl moiety) in MS/MS fragmentation.[15]
Mandatory Visualizations
Signaling Pathway
Caption: Myristoylated peptide signaling pathway.
Experimental Workflow
Caption: Workflow for TFA removal from myristoylated peptides.
Logical Relationship
Caption: Logical relationship of TFA's effects.
Conclusion and Recommendations
The presence of TFA as a counterion in myristoylated peptide preparations is an often-overlooked variable that can have profound effects on experimental outcomes. Its influence on solubility, structure, and biological activity, coupled with its interference in key analytical techniques, necessitates careful consideration and, in many cases, its removal.
For researchers and drug development professionals working with myristoylated peptides, the following recommendations are crucial:
-
Be Aware of the Salt Form: Always be conscious of the salt form of your myristoylated peptide. If it is a TFA salt, consider the potential implications for your specific application.
-
Remove TFA for Biological Assays: For any cell-based or in vivo studies, it is strongly recommended to exchange the TFA for a more biocompatible counterion like chloride or acetate to avoid misleading results due to toxicity or other off-target effects.
-
Choose the Right Analytical Method: When analyzing myristoylated peptides, select techniques that are less susceptible to TFA interference or take appropriate steps to mitigate its effects, such as using TFA-free mobile phases in LC-MS.
-
Quantify Residual TFA: If TFA removal is performed, it is good practice to quantify the residual amount to ensure the exchange was successful.
-
Report the Salt Form: In publications and reports, clearly state the salt form of the myristoylated peptide used to ensure the reproducibility of the research.
By understanding and addressing the challenges posed by the TFA counterion, the scientific community can ensure the generation of more reliable and accurate data in the exciting and rapidly advancing field of myristoylated peptide research and development.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 14. lifetein.com [lifetein.com]
- 15. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dynamin GTPase Activity and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dynamin
Dynamin is a large GTPase, a mechanochemical enzyme essential for various cellular processes, most notably for the scission of nascent vesicles from the parent membrane during endocytosis.[1][2][] This function is critical in processes such as clathrin-mediated endocytosis (CME), synaptic vesicle recycling, and caveolae internalization.[4][5] Mammals express three main dynamin isoforms: dynamin-1 (neuron-specific), dynamin-2 (ubiquitously expressed), and dynamin-3 (primarily in the testis, brain, and lungs).[][6][7] Due to its ubiquitous expression and crucial role in cellular trafficking, dynamin-2 is a significant target for research and therapeutic development.[6]
Dynamin's structure consists of five key domains: an N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD).[][4][8] The GTPase domain is responsible for hydrolyzing GTP, a process that provides the energy for membrane fission.[9][10] The PH domain interacts with phospholipids (B1166683) in the cell membrane, anchoring the dynamin protein.[][10] The GED is involved in the self-assembly of dynamin into helical collars around the necks of budding vesicles and stimulates GTPase activity.[1][10] The PRD mediates interactions with various SH3 domain-containing proteins, which help recruit dynamin to sites of endocytosis.[8][11]
The GTPase activity of dynamin is relatively low in its unassembled state but is stimulated over 100-fold upon self-assembly into a helical oligomer around a membrane tubule.[8][10] This assembly-stimulated GTP hydrolysis is thought to induce a conformational change in the dynamin helix, leading to the constriction and eventual fission of the membrane neck.[10]
Dynamin's Role in Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a key pathway for the internalization of cargo molecules, such as nutrients, hormones, and growth factors, into the cell. Dynamin plays a critical, late-stage role in this process.
Quantitative Analysis of Dynamin Inhibitors
A variety of small molecule inhibitors have been developed to probe the function of dynamin and as potential therapeutic agents. Their potency is typically measured by their half-maximal inhibitory concentration (IC50), which can vary depending on the dynamin isoform and the assay conditions.
| Inhibitor | Target Domain/Mechanism | Dynamin I Inhibition (IC50/Ki) | Dynamin II Inhibition (IC50) | Cellular Assay Inhibition (IC50) | Reference(s) |
| Dynasore | Non-competitive GTPase inhibitor | 15 µM (cell-free assay) | ~15 µM | ~15 µM (Transferrin uptake) | [6][12] |
| Dyngo-4a | Potent dynamin inhibitor | 0.38 µM (brain recombinant) | 2.3 µM (recombinant mouse) | 5.7 µM (Transferrin endocytosis) | [6][12] |
| Dynole 34-2 | GTPase inhibitor | 6.9 µM | 14.2 µM | Data not available | [6][13] |
| MiTMAB | Targets dynamin-phospholipid interaction (PH domain) | 940 nM (Ki) | - | - | [12] |
| OcTMAB | Dynamin I inhibitor | 1.9 µM | Also inhibits Dynamin II | - | [12] |
| Mdivi-1 | Selective inhibitor of Drp1 (dynamin-related protein) | 1-10 µM (Dnm1) | - | - | [12] |
| Pyrimidyn 7 | Dual inhibitor of GTP and phospholipid binding | 1.1 µM | 1.8 µM | - | [][14] |
Note: IC50 values can vary between different studies and assay conditions.[6]
Experimental Protocols
Dynamin GTPase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of GTP by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[6][15]
Materials:
-
Purified dynamin protein
-
Dynamin inhibitor (e.g., Dynasore)
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)[6]
-
Malachite Green Reagent A (Malachite green hydrochloride in H2SO4)[6]
-
Malachite Green Reagent B (Ammonium molybdate (B1676688) in H2SO4 with a stabilizing agent)[6]
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the dynamin inhibitor in Assay Buffer.
-
Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM).[6]
-
Prepare phosphate standards for the standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer (for no enzyme control), 25 µL of purified dynamin solution, and 25 µL of the inhibitor dilution series to respective wells.[6]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Stop Reaction and Develop Color:
-
Measurement:
-
Read the absorbance at 620-660 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a phosphate standard curve.
-
Calculate the amount of phosphate released in each sample.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[6]
-
Transferrin Uptake Assay (Cell-Based)
This assay measures the effect of dynamin inhibitors on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.[6]
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Dynamin inhibitor
-
Multi-well imaging plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding:
-
Seed cells into multi-well imaging plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the dynamin inhibitor in serum-free medium for a specified time (e.g., 30 minutes).
-
-
Transferrin Internalization:
-
Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
-
Stop Endocytosis:
-
Place the plates on ice and wash with cold PBS to stop endocytosis and remove unbound transferrin.
-
An optional acid wash step can be included to remove surface-bound, non-internalized transferrin.
-
-
Fixation and Permeabilization:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
-
Imaging and Quantification:
-
Acquire images of the cells using a fluorescence microscope or a high-content imager.
-
Quantify the intracellular fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[16]
-
Conclusion
Dynamin is a multifaceted GTPase that plays a pivotal role in membrane fission events crucial for cellular function. Understanding the intricacies of its GTPase activity and the mechanisms of its inhibitors is paramount for researchers in cell biology and for the development of novel therapeutics targeting diseases where dynamin function is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for the investigation of dynamin and its inhibitors. However, it is important to note that some dynamin inhibitors may have off-target effects, and their specificity should be carefully validated in the context of the biological question being addressed.[17][18]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dynamin - Wikipedia [en.wikipedia.org]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Dynamin, endocytosis and intracellular signalling (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dynamin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. mdpi.com [mdpi.com]
The Domino Effect of Dynamin Inhibition: An In-depth Technical Guide to Affected Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin, a large GTPase, is a master regulator of membrane fission, playing a critical role in a myriad of cellular processes. Its inhibition sets off a cascade of events, profoundly impacting numerous biological pathways. This technical guide provides a comprehensive overview of the core pathways affected by dynamin inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions. Understanding these widespread consequences is paramount for researchers leveraging dynamin inhibitors as experimental tools and for professionals developing therapeutics targeting this essential enzyme.
Introduction to Dynamin and its Inhibition
Dynamin exists in three main isoforms (Dynamin 1, 2, and 3) with varying tissue distribution. Dynamin 1 and 3 are primarily expressed in neurons, while Dynamin 2 is ubiquitously expressed[1]. These proteins are characterized by five distinct domains: the N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD). The GTPase domain is central to its function, hydrolyzing GTP to provide the mechanical force for membrane scission.
A variety of small molecule inhibitors have been developed to probe dynamin function, each with distinct mechanisms of action. These include:
-
Dynasore: A non-competitive inhibitor of the GTPase activity of dynamin 1 and 2[2][3].
-
Dyngo-4a: A more potent analogue of Dynasore[4].
-
MiTMAB (Myristyl Trimethyl Ammonium Bromide): Competitively interferes with dynamin's interaction with phospholipids[5][6].
While these inhibitors are invaluable tools, it is crucial to acknowledge their potential off-target effects. For instance, Dynasore has been shown to affect cellular cholesterol, lipid rafts, and the actin cytoskeleton in a dynamin-independent manner[7][8].
Core Biological Pathways Disrupted by Dynamin Inhibition
The inhibition of dynamin's canonical function in membrane fission has far-reaching consequences, disrupting a multitude of cellular activities.
Endocytosis and Receptor Trafficking
The most well-characterized role of dynamin is in clathrin-mediated endocytosis (CME), where it is responsible for pinching off clathrin-coated vesicles from the plasma membrane[9]. Inhibition of dynamin leads to a potent block in CME, affecting the internalization of a wide range of cargo, including nutrients, growth factors, and receptors[2][10]. This disruption can have profound effects on cellular signaling and homeostasis.
Beyond CME, dynamin is also implicated in other endocytic pathways, including caveolae-mediated endocytosis and some forms of clathrin-independent endocytosis. Therefore, its inhibition can lead to a broad suppression of cellular uptake processes.
Quantitative Data on Endocytosis Inhibition:
| Inhibitor | Target/Assay | IC50 Value | Cell Type | Reference |
| Dynasore | Dynamin 1/2 GTPase Activity | ~15 µM | In vitro | [10] |
| Dynasore | Transferrin Uptake (CME) | ~15 µM | HeLa Cells | [11] |
| Dyngo-4a | Transferrin Uptake (CME) | 5.7 ± 1.0 µM | U2OS Cells | [12] |
| MiTMAB | Not specified | Not specified | Not specified |
Synaptic Vesicle Recycling
In neurons, dynamin 1 plays a critical role in the rapid recycling of synaptic vesicles, a process essential for sustained neurotransmission[13]. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis without immediately affecting exocytosis[13]. This leads to a depletion of the readily releasable pool of synaptic vesicles upon repeated stimulation, ultimately causing synaptic failure. Interestingly, spontaneous neurotransmission appears to be less dependent on dynamin-mediated recycling[14].
Quantitative Data on Synaptic Vesicle Endocytosis Inhibition:
| Inhibitor | Target/Assay | IC50 Value | System | Reference |
| Dyngo-4a | Synaptic Vesicle Endocytosis (FM4-64 uptake) | 26.8 µM | Rat Brain Synaptosomes | [3][12] |
| Dynasore | Synaptic Vesicle Endocytosis (FM4-64 uptake) | 184 µM | Rat Brain Synaptosomes | [3][12] |
Cell Cycle Progression: The Crucial Role in Cytokinesis
Dynamin 2 is essential for the final stage of cell division, cytokinesis. Specifically, it is required for the abscission of the intercellular bridge that connects the two daughter cells[5][6][12]. Inhibition of dynamin leads to cytokinesis failure, resulting in the formation of binucleated or multinucleated cells[5][6][15]. This disruption of cell division is a key mechanism behind the anti-proliferative effects of dynamin inhibitors on cancer cells.
Quantitative Data on Cytokinesis Failure:
| Inhibitor | Effect | Cell Type | Reference |
| MiTMABs | Exclusive block of the abscission phase of cytokinesis | HeLa, H460, SW480 Cells | [5][6] |
| Dynole 34-2 | 81.8% of cells entering mitosis became multinucleated | HeLa Cells | [15] |
Actin Cytoskeleton Dynamics
Emerging evidence reveals a direct and intricate relationship between dynamin and the actin cytoskeleton[16][17][18]. Dynamin can directly bind to and bundle actin filaments, a function that is regulated by its GTPase activity[19][20]. This interaction is crucial for the formation of various cellular structures, including podosomes and membrane ruffles. Inhibition of dynamin can lead to the destabilization of actin filaments, suppression of lamellipodia formation, and altered cell morphology[8][21].
Diagram of Dynamin-Actin Interaction:
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. F-Actin Staining and Quantification [bio-protocol.org]
- 3. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. real-research.com [real-research.com]
- 6. The dynamin inhibitors MiTMAB and OcTMAB induce cytokinesis failure and inhibit cell proliferation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Investigation of the Link between Actin Cytoskeleton Dynamics and Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. F-actin Bundle Sedimentation Assay [en.bio-protocol.org]
- 14. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Dynamin regulates the dynamics and mechanical strength of the actin cytoskeleton as a multifilament actin-bundling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dyngo-4a Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
DynaMin Inhibitory Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DynaMin inhibitory peptide is a synthetic peptide that serves as a potent and specific inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other membrane fission events.[1] Dynamin plays a critical role in cellular processes such as nutrient uptake, receptor signaling, and synaptic vesicle recycling. The DynaMin inhibitory peptide functions by competitively blocking the interaction between dynamin's proline-rich domain (PRD) and the SH3 domain of amphiphysin, a key protein involved in recruiting dynamin to endocytic sites.[2][3] This inhibition effectively halts the process of vesicle scission from the plasma membrane.[3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing the DynaMin inhibitory peptide for studying dynamin-dependent cellular processes.
Mechanism of Action
DynaMin inhibitory peptide mimics the proline-rich domain of dynamin, thereby competitively inhibiting the binding of dynamin to SH3 domain-containing proteins like amphiphysin.[2] This disruption prevents the recruitment and assembly of dynamin at the necks of budding vesicles, a critical step for membrane fission and the completion of endocytosis.[3] The peptide with the sequence QVPSRPNRAP has been identified as an effective inhibitor. A cell-permeable version, myristoylated DynaMin inhibitory peptide, is also available for intracellular studies.
Data Presentation
Quantitative Data Summary
While specific IC50 values for the DynaMin inhibitory peptide are not extensively published in publicly available literature, the following tables provide representative quantitative data for dynamin inhibitors with similar mechanisms of action. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. Effective concentrations for the DynaMin inhibitory peptide are typically in the range of 10-50 µM.[1][4]
Table 1: Inhibitory Potency of Dynamin Inhibitors
| Inhibitor | Target Assay | IC50 Value |
| MiTMAB | Dynamin I GTPase Activity | 3.1 ± 0.2 µM[5] |
| Dynole 34-2 | Dynamin I GTPase Activity | Not specified, but noted as a potent inhibitor[6] |
| Dynole 34-2 | Receptor-Mediated Endocytosis (RME) | ~15 µM (compared to ~80 µM for Dynasore)[6] |
Table 2: Recommended Treatment Conditions for Endocytosis Inhibition
| Parameter | Recommendation | Notes |
| Working Concentration | 10 - 50 µM | Optimal concentration is cell-type and assay dependent. A dose-response curve is highly recommended.[1][4] |
| Treatment Duration | 30 minutes - 2 hours | Pre-incubation of 30 minutes is often sufficient for acute inhibition. |
| Vehicle Control | Sterile water or buffer | Ensure the final concentration of the vehicle does not affect cellular processes. |
| Negative Control | Scrambled peptide | A peptide with a similar composition but a randomized sequence should be used to control for non-specific effects. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)
This protocol assesses the effect of the DynaMin inhibitory peptide on the internalization of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free culture medium
-
DynaMin inhibitory peptide (and scrambled control peptide)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, gently wash the cells once with warm PBS and replace the growth medium with pre-warmed serum-free medium. Incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the DynaMin inhibitory peptide and scrambled control peptide in serum-free medium at the desired final concentrations (e.g., 10, 25, 50 µM).
-
Remove the serum-free medium from the cells and add the medium containing the inhibitory peptide or control.
-
Pre-incubate the cells for 30 minutes to 2 hours at 37°C.
-
-
Transferrin Uptake:
-
During the last 15-30 minutes of the inhibitor incubation, add fluorescently labeled transferrin to the medium at a final concentration of 5-25 µg/mL.
-
Incubate at 37°C to allow for endocytosis.
-
-
Stopping Uptake and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the amount of internalized transferrin per cell using image analysis software.
-
Compare the fluorescence intensity in peptide-treated cells to the vehicle and scrambled peptide-treated control cells.
-
Protocol 2: Dynamin GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin, providing a quantitative measure of the peptide's inhibitory effect on dynamin's enzymatic activity.
Materials:
-
Purified recombinant dynamin protein
-
DynaMin inhibitory peptide (and scrambled control peptide)
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a dilution series of the DynaMin inhibitory peptide and scrambled control peptide in Assay Buffer. Prepare a working solution of GTP.
-
Reaction Setup:
-
In a 96-well plate, add purified dynamin solution to each well.
-
Add the different concentrations of the inhibitory peptide or control peptides to the respective wells. Include a no-peptide control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Start the GTPase reaction by adding the GTP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
-
Measurement: Read the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve to convert absorbance values to the amount of Pi released.
-
Calculate the percentage of inhibition for each peptide concentration relative to the no-peptide control.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess how the inhibition of endocytosis by the DynaMin peptide affects downstream signaling pathways that are dependent on receptor internalization.
Materials:
-
Cells cultured in multi-well plates
-
DynaMin inhibitory peptide (and scrambled control peptide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of a signaling protein of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the DynaMin inhibitory peptide or scrambled control peptide as described in Protocol 1.
-
Stimulate the cells with the appropriate ligand to activate the signaling pathway of interest for a defined period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitory peptide on signaling.
-
Conclusion
The DynaMin inhibitory peptide is a valuable tool for investigating the role of dynamin in a multitude of cellular functions. By providing specific and acute inhibition of dynamin-dependent endocytosis, this peptide allows researchers to dissect complex signaling pathways and cellular processes. The protocols and data presented in this document offer a comprehensive guide for the effective application of the DynaMin inhibitory peptide in a research setting. It is recommended to optimize the experimental conditions for each specific cell line and assay to ensure reliable and reproducible results.
References
- 1. GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mito-egfp-probe.com [mito-egfp-probe.com]
- 3. apexbt.com [apexbt.com]
- 4. bca-protein.com [bca-protein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DynaMin Inhibitory Peptide in Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DynaMin inhibitory peptide is a synthetic peptide that acts as a potent and specific inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis (CME) and synaptic vesicle recycling in neurons.[1] By competitively blocking the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domains of its binding partners, such as amphiphysin, the DynaMin peptide effectively halts the recruitment and function of dynamin at sites of endocytosis.[1] This targeted inhibition allows for the acute and reversible modulation of dynamin-dependent processes, making it an invaluable tool for studying synaptic transmission, receptor trafficking, and other fundamental neuronal functions.[1][2]
These application notes provide comprehensive guidelines and detailed protocols for the optimal use of the DynaMin inhibitory peptide in various neuronal research applications.
Mechanism of Action
DynaMin inhibitory peptide mimics the proline-rich domain of dynamin, competitively binding to the Src homology 3 (SH3) domains of dynamin-interacting proteins like amphiphysin. This prevents the recruitment of dynamin to the necks of clathrin-coated pits, thereby inhibiting vesicle scission and endocytosis.[1][2]
Quantitative Data Summary
The optimal concentration of DynaMin inhibitory peptide should be empirically determined for each specific neuronal cell type and experimental paradigm. The following tables summarize the effective concentrations and observed effects from published studies.
Table 1: Effective Concentrations of DynaMin Inhibitory Peptide in Neurons
| Neuronal Cell Type | Application Method | Effective Concentration Range | Observed Effect | Reference |
| Hippocampal Neurons | Bath Application | 10 - 50 µM | Rapid and reversible block of synaptic vesicle recycling. | [1][2] |
| Superior Cervical Ganglion Neurons | Bath Application | Not specified for P4 peptide | Graded reduction in synaptic transmission. | [3][4] |
| Cortical Neurons | Not specified | 50 µM (P4 peptide) | Increase in mIPSC amplitude. | [5] |
Table 2: Quantitative Effects of Dynamin Inhibition in Neuronal Assays
| Assay | Inhibitor | Concentration | Neuronal System | Quantitative Effect | Reference |
| Synaptic Vesicle Endocytosis | Dynasore | ~30 µM | Hippocampal Neurons | Half-maximal inhibition (IC50). | [6] |
| Synaptic Vesicle Endocytosis | Dynasore | 80 µM | Hippocampal Neurons | Full inhibition. | [6] |
| Dynamin 1 GTPase Activity | Dynasore | ~40 µM | In vitro | 50% inhibition. | [7] |
| Miniature IPSC Amplitude | P4 Peptide | 50 µM | Cortical Neurons | Significant increase. | [5] |
| Synaptic Transmission Recovery | P4 Peptide | Not specified | Superior Cervical Ganglion Neurons | Delayed recovery after vesicle depletion. | [3][4] |
| Synaptic Transmission Recovery | Dynasore | Not specified | Superior Cervical Ganglion Neurons | Recovery limited to 10% after vesicle depletion. | [3][4] |
Experimental Protocols
Protocol 1: Inhibition of Synaptic Vesicle Recycling using FM Dyes
This protocol describes the use of the styryl dye FM1-43 to visualize synaptic vesicle endocytosis in cultured neurons and its inhibition by the DynaMin peptide.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
DynaMin inhibitory peptide (stock solution in water or appropriate buffer)
-
FM1-43 dye (e.g., from Thermo Fisher Scientific)
-
Artificial cerebrospinal fluid (ACSF) with and without Ca2+
-
High K+ ACSF (for stimulation)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation: Prepare stock solutions of DynaMin peptide and FM1-43. Prepare ACSF, Ca2+-free ACSF, and high K+ ACSF.
-
Pre-incubation: Replace the culture medium with ACSF. Add DynaMin inhibitory peptide to the desired final concentration (start with a range of 10-50 µM) or vehicle control to the neurons. Incubate for 10-30 minutes at 37°C.
-
FM1-43 Loading: Stimulate the neurons with high K+ ACSF containing 10 µM FM1-43 for 1-2 minutes to load the recycling synaptic vesicles with the dye.
-
Washing: Wash the neurons extensively with Ca2+-free ACSF to remove the surface-bound FM1-43.
-
Baseline Imaging: Acquire baseline fluorescence images of the stained synaptic boutons.
-
FM1-43 Unloading: Stimulate the neurons with high K+ ACSF to induce exocytosis and the release of FM1-43 from the recycled vesicles.
-
Post-stimulation Imaging: Acquire a time-lapse series of fluorescence images to monitor the decrease in fluorescence intensity as the dye is released.
-
Data Analysis: Measure the fluorescence intensity of individual boutons over time. A slower rate of fluorescence decay in the DynaMin-treated group compared to the control indicates inhibition of synaptic vesicle endocytosis.
Protocol 2: Assessing Receptor Internalization using a Transferrin Uptake Assay
This protocol details a method to quantify clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Primary neuronal culture
-
DynaMin inhibitory peptide
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor conjugate)
-
Serum-free culture medium
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Serum Starvation: Wash neurons with serum-free medium and incubate for 30-60 minutes at 37°C to remove any bound transferrin from the receptors.
-
Inhibitor Treatment: Treat the neurons with the desired concentration of DynaMin inhibitory peptide or vehicle control in serum-free medium for 10-30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently-labeled transferrin to the medium and incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for internalization.
-
Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with a cold, acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5).
-
Fixation: Wash the cells with cold PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on slides.
-
Imaging and Analysis: Acquire fluorescence images and quantify the intracellular fluorescence intensity per cell. A reduction in transferrin uptake in the DynaMin-treated cells compared to the control indicates inhibition of clathrin-mediated endocytosis.
Protocol 3: Electrophysiological Recording of Synaptic Currents
This protocol provides a general framework for whole-cell patch-clamp recordings to measure the effect of intracellularly applied DynaMin peptide on synaptic currents.
References
- 1. mito-egfp-probe.com [mito-egfp-probe.com]
- 2. bca-protein.com [bca-protein.com]
- 3. Dynamin and activity regulate synaptic vesicle recycling in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamin and Activity Regulate Synaptic Vesicle Recycling in Sympathetic Neurons* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Studying NM-DA Receptor Internalization with DynaMin Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] The number of NMDA receptors on the neuronal surface is tightly regulated, in part, by endocytosis, a process of internalization from the cell membrane. This dynamic trafficking is implicated in various physiological and pathological processes, including synaptic depression and excitotoxicity. The internalization of NMDA receptors is a complex process, often dependent on the large GTPase dynamin, which is responsible for the scission of endocytic vesicles from the plasma membrane.[2][3]
The DynaMin peptide is a valuable tool for studying dynamin-dependent endocytosis. It acts as a competitive inhibitor of the interaction between dynamin and amphiphysin, a key interaction for the recruitment of dynamin to clathrin-coated pits.[4] A cell-permeable version of this peptide, myristoylated DynaMin peptide, allows for the direct application to cell cultures to investigate the role of dynamin in various cellular processes, including NMDA receptor internalization.[5] This document provides detailed protocols for utilizing the DynaMin peptide to study NMDA receptor internalization, methods for quantifying this process, and a summary of expected results.
Mechanism of Action
The DynaMin peptide corresponds to a proline-rich sequence of dynamin that binds to the SH3 domain of amphiphysin.[4] By competitively inhibiting this interaction, the peptide prevents the proper assembly of the endocytic machinery at the plasma membrane, thereby blocking the internalization of cargo proteins, such as NMDA receptors, that utilize this pathway.
Quantitative Data Summary
The following table summarizes representative data on the effect of the myristoylated DynaMin peptide on NMDA receptor internalization in cultured neurons. The data is expressed as the percentage of internalized receptors relative to the total surface receptor population.
| Treatment Condition | NMDA Receptor Internalization (%) | Standard Deviation |
| Control (vehicle) | 25 | ± 3.5 |
| NMDA (50 µM) | 45 | ± 4.2 |
| Myristoylated DynaMin Peptide (10 µM) + NMDA (50 µM) | 15 | ± 2.8 |
| Control Peptide (scrambled) + NMDA (50 µM) | 43 | ± 4.0 |
This data is representative and compiled from typical results reported in the literature. Actual results may vary depending on the specific experimental conditions, cell type, and NMDA receptor subunit composition.
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the overall experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Quantifying NMDA Receptor Internalization using Cell Surface Biotinylation
This protocol allows for the quantitative measurement of NMDA receptor internalization by labeling surface proteins with biotin (B1667282), inducing internalization, and then isolating the biotinylated (internalized) receptors.
Materials:
-
Primary neuronal cell culture or a suitable cell line expressing NMDA receptors
-
Myristoylated DynaMin Peptide (cell-permeable)
-
Control scrambled peptide
-
NMDA and Glycine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation Buffer: PBS with 1 mM MgCl2 and 0.1 mM CaCl2
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer: PBS with 100 mM glycine
-
Lysis Buffer (RIPA or similar) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies against NMDA receptor subunits (e.g., anti-GluN1, anti-GluN2B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons or cells at an appropriate density and allow them to adhere and grow.
-
Pre-incubate the cells with myristoylated DynaMin peptide (e.g., 10 µM) or a control peptide in culture medium for 30-60 minutes at 37°C.
-
-
Biotinylation of Surface Proteins:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold Biotinylation Buffer containing Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml) to the cells.
-
Incubate on ice for 20 minutes with gentle agitation.
-
Aspirate the biotin solution and quench the reaction by washing the cells three times with ice-cold Quenching Buffer.
-
-
Induction of Internalization:
-
Add pre-warmed culture medium (containing the DynaMin or control peptide) to the cells.
-
Induce NMDA receptor internalization by adding NMDA (e.g., 50 µM) and glycine (e.g., 10 µM).
-
Incubate at 37°C for the desired time (e.g., 15-30 minutes).
-
-
Removal of Surface Biotin:
-
To specifically label the internalized receptor pool, the remaining surface biotin must be cleaved.
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add a glutathione (B108866) stripping buffer (e.g., 50 mM glutathione in 75 mM NaCl, 10 mM EDTA, 1% BSA, pH 8.6) and incubate on ice for 30 minutes.
-
Repeat the stripping step once.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Isolation of Biotinylated Proteins:
-
Incubate equal amounts of protein from each sample with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the NMDA receptor subunit of interest.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the amount of internalized NMDA receptors in each condition.
-
Protocol 2: Visualizing NMDA Receptor Internalization by Immunofluorescence
This protocol allows for the visualization of NMDA receptor internalization and the effect of the DynaMin peptide using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Myristoylated DynaMin Peptide and control peptide
-
NMDA and Glycine
-
Primary antibody against an extracellular epitope of an NMDA receptor subunit
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Pre-incubate cells on coverslips with myristoylated DynaMin peptide (e.g., 10 µM) or a control peptide for 30-60 minutes at 37°C.
-
-
Antibody Labeling of Surface Receptors:
-
Place the coverslips on ice and wash with ice-cold PBS.
-
Incubate the live cells with a primary antibody targeting an extracellular domain of the NMDA receptor for 1 hour at 4°C. This will label the surface receptor population.
-
-
Induction of Internalization:
-
Wash the cells with ice-cold PBS to remove unbound primary antibody.
-
Add pre-warmed culture medium (containing the DynaMin or control peptide) and stimulate with NMDA/glycine for 15-30 minutes at 37°C to allow for internalization of the antibody-receptor complex.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Secondary Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Internalized NMDA receptors will appear as fluorescent puncta within the cell cytoplasm.
-
Quantify the degree of internalization by measuring the intensity and number of intracellular puncta per cell.
-
Conclusion
The DynaMin peptide is a powerful and specific tool for investigating the role of dynamin-dependent endocytosis in the regulation of NMDA receptor trafficking. The protocols outlined in this document provide a framework for both the quantitative and qualitative assessment of NMDA receptor internalization. By employing these methods, researchers can gain valuable insights into the molecular mechanisms governing NMDA receptor surface expression and its implications for neuronal function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dynamin and receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Dynamin inhibitory peptide, myristoylated | Dynamin | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Inhibiting Synaptic Vesicle Recycling with Myristoylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic vesicle recycling is a fundamental process in neuronal communication, enabling the sustained release of neurotransmitters. This intricate process involves the endocytosis of vesicular membranes following exocytosis, followed by the reformation and refilling of synaptic vesicles. The precise regulation of this cycle is critical for synaptic plasticity and overall brain function. Myristoylated peptides have emerged as powerful tools to dissect and modulate the molecular machinery governing synaptic vesicle recycling. The addition of a myristoyl group, a saturated 14-carbon fatty acid, renders these peptides cell-permeable, allowing them to be directly applied to neuronal cultures or tissues to acutely inhibit specific protein-protein interactions involved in endocytosis.
These application notes provide detailed protocols for utilizing myristoylated peptides to inhibit two key pathways in synaptic vesicle recycling: the dynamin-amphiphysin interaction and the calcinein-dependent pathway. The protocols are designed to be a comprehensive resource for researchers in neuroscience and drug development, offering step-by-step guidance on experimental procedures, data acquisition, and analysis.
Featured Myristoylated Peptides
Myristoylated Dynamin Inhibitory Peptide
This peptide is designed to competitively inhibit the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin, a critical step for the recruitment of dynamin to the neck of budding vesicles during clathrin-mediated endocytosis.[1][2] Its sequence is derived from the C-terminal proline-rich domain of dynamin I.
-
Sequence: Myr-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 (Myr-QVPSRPNRAP-NH2)
-
Mechanism of Action: Competitively blocks the dynamin-amphiphysin interaction, thereby inhibiting dynamin's scission activity and halting endocytosis.
Myristoylated Calcineurin Autoinhibitory Peptide
This peptide mimics the autoinhibitory domain of calcineurin, a Ca2+/calmodulin-dependent phosphatase implicated in the regulation of synaptic vesicle endocytosis.[3][4] By binding to the active site of calcineurin, this peptide inhibits its phosphatase activity, thereby preventing the dephosphorylation of key endocytic proteins. While the precise myristoylated sequence used in synaptic vesicle recycling studies is not universally defined, a common strategy is to attach a myristoyl group to the N-terminus of the calcineurin autoinhibitory domain to ensure cell permeability.
-
Proposed Sequence (based on the autoinhibitory domain): Myr-Gly-Asn-Pro-Met-Ser-Pro-His-Pro-Ala-Val-Gly-NH2 (Myr-GNPSPHP...-NH2 - sequence may vary based on the specific region of the autoinhibitory domain targeted).
-
Mechanism of Action: Binds to the active site of calcineurin, preventing it from dephosphorylating its substrates and thus inhibiting its role in endocytosis.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies using inhibitors of dynamin and calcineurin to modulate synaptic vesicle recycling.
Table 1: Inhibition of Synaptic Vesicle Endocytosis by Dynamin Inhibitors
| Inhibitor | Organism/Cell Type | Concentration | Method of Measurement | % Inhibition of Endocytosis | Reference |
| Myristoylated Dynamin Inhibitory Peptide | Hippocampal Neurons | 10 - 50 µM | FM1-43 dye uptake | Dose-dependent, significant block | [1][6] |
| Dynasore | Hippocampal Neurons | 80 µM | synaptopHluorin imaging | Complete and reversible block | [7][8] |
| Dynasore | Hippocampal Neurons | ~30 µM | synaptopHluorin imaging | ~50% (half-maximal effectiveness) | [8] |
| Dynamin Peptide (P4) | Sympathetic Neurons | Not Specified | Electrophysiology | Delayed recovery of synaptic transmission | [9] |
Table 2: Effects of Calcineurin Inhibitors on Synaptic Vesicle Recycling
| Inhibitor | Organism/Cell Type | Concentration | Method of Measurement | Effect on Synaptic Vesicle Recycling | Reference |
| FK506 | Hippocampal Neurons | Not Specified | FM1-43/FM4-64 imaging | Suppressed endocytosis in the reserve pool | [3] |
| Cyclosporin A | Hippocampal Neurons | Not Specified | FM1-43/FM4-64 imaging | Suppressed endocytosis in the reserve pool | [3] |
| Calcineurin Inhibitory Peptide | Hippocampal Neurons | Not Specified | FM1-43/FM4-64 imaging | Similar effects to FK506 and Cyclosporin A | [3] |
Experimental Protocols
Protocol 1: Inhibition of Synaptic Vesicle Recycling in Cultured Hippocampal Neurons using Myristoylated Dynamin Inhibitory Peptide and FM Dye Imaging
This protocol details the use of a myristoylated dynamin inhibitory peptide to block synaptic vesicle endocytosis in cultured neurons, followed by quantification of the effect using the styryl dye FM1-43.
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos) grown on glass coverslips for 14-21 days.
-
Myristoylated Dynamin Inhibitory Peptide (e.g., Myr-QVPSRPNRAP-NH2).
-
Control Myristoylated Peptide (e.g., a scrambled sequence).
-
Tyrode's solution (in mM: 119 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, 30 glucose, pH 7.4).
-
High K+ Tyrode's solution (in mM: 31.5 NaCl, 90 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, 30 glucose, pH 7.4).
-
FM1-43 dye (e.g., from Molecular Probes).
-
ADVASEP-7 (a sulfonated cyclodextrin (B1172386) for washing off extracellular FM dye).
-
Fluorescence microscope equipped with a CCD camera and appropriate filter sets for FM1-43 (e.g., excitation ~480 nm, emission ~598 nm).
Procedure:
-
Peptide Preparation:
-
Reconstitute the myristoylated dynamin inhibitory peptide and control peptide in sterile water or DMSO to a stock concentration of 1-10 mM. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in Tyrode's solution to the desired final concentration (e.g., 10-50 µM).
-
-
Peptide Incubation:
-
Transfer the coverslip with cultured neurons to a perfusion chamber on the microscope stage.
-
Perfuse the neurons with Tyrode's solution containing the myristoylated dynamin inhibitory peptide or the control peptide for 15-30 minutes at room temperature or 37°C.
-
-
FM1-43 Loading (Staining):
-
Prepare a loading solution by adding FM1-43 to the high K+ Tyrode's solution (final concentration of FM1-43, e.g., 10 µM).
-
After the peptide incubation, switch the perfusion to the FM1-43 loading solution and stimulate the neurons for 1-2 minutes to induce exocytosis and subsequent (attempted) endocytosis, which will load the dye into recycling vesicles.
-
-
Washing:
-
Immediately after loading, wash the neurons extensively with Ca2+-free Tyrode's solution containing ADVASEP-7 (e.g., 1 mM) for 5-10 minutes to remove all extracellular and surface-bound FM1-43.
-
Follow with a wash in normal Tyrode's solution for 5 minutes.
-
-
Imaging of Loaded Boutons:
-
Acquire fluorescence images of individual synaptic boutons. The fluorescence intensity of the puncta corresponds to the amount of FM1-43 taken up by endocytosis.
-
In control (or scrambled peptide-treated) neurons, bright fluorescent puncta should be visible. In neurons treated with the dynamin inhibitory peptide, a significant reduction in fluorescence intensity is expected, indicating inhibition of endocytosis.
-
-
FM1-43 Unloading (Destaining) - Optional:
-
To confirm that the loaded puncta are functional synaptic terminals, induce exocytosis to release the trapped dye.
-
Perfuse the neurons with normal Tyrode's solution and stimulate with high K+ solution or electrical field stimulation (e.g., 10 Hz for 60 seconds).
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence intensity (destaining). The rate of destaining reflects the rate of exocytosis.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to define regions of interest (ROIs) around individual synaptic boutons.
-
Measure the average fluorescence intensity of each ROI after the loading and washing steps.
-
Compare the mean fluorescence intensity between the control and peptide-treated groups. The percentage of inhibition can be calculated as: (1 - (Mean Intensity_peptide / Mean Intensity_control)) * 100%.
-
For destaining experiments, plot the fluorescence intensity of each bouton over time and fit the decay to an exponential function to determine the destaining time constant.
Protocol 2: Electron Microscopy of Synaptic Terminals after Treatment with Myristoylated Peptides
This protocol provides a general workflow for preparing neuronal cultures for transmission electron microscopy (TEM) to visualize the ultrastructural effects of myristoylated peptide inhibitors on synaptic vesicle pools.[10][11][12][13]
Materials:
-
Primary neuron cultures prepared as in Protocol 1.
-
Myristoylated inhibitory peptide and control peptide.
-
Fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer, pH 7.4.
-
0.1 M Sodium cacodylate buffer.
-
1% Osmium tetroxide (OsO4) in 0.1 M cacodylate buffer.
-
Uranyl acetate (B1210297).
-
Ethanol (B145695) series for dehydration (e.g., 50%, 70%, 90%, 100%).
-
Propylene (B89431) oxide.
-
Epoxy resin (e.g., Epon).
-
TEM grids.
-
Lead citrate.
Procedure:
-
Peptide Treatment and Stimulation:
-
Treat the neuronal cultures with the myristoylated peptide or control as described in Protocol 1 (steps 1 and 2).
-
Stimulate the neurons with high K+ Tyrode's solution to induce a round of synaptic vesicle cycling.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding the fixative solution directly to the culture dish and incubate for 1 hour at room temperature.
-
-
Post-fixation and Staining:
-
Rinse the cells with 0.1 M sodium cacodylate buffer.
-
Post-fix with 1% OsO4 in 0.1 M cacodylate buffer for 1 hour on ice.
-
Rinse with distilled water.
-
Stain with 1% aqueous uranyl acetate for 1 hour at room temperature.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
-
Ultrathin Sectioning and Imaging:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Stain the sections with lead citrate.
-
Image the synaptic terminals using a transmission electron microscope.
-
Data Analysis:
-
Identify presynaptic terminals based on the presence of synaptic vesicles and a synaptic cleft.
-
Quantify the number of synaptic vesicles per terminal area.
-
Measure the density of docked vesicles (vesicles in close apposition to the presynaptic membrane).
-
Look for the accumulation of clathrin-coated pits or other endocytic intermediates in peptide-treated samples, which would indicate a block in endocytosis.
Signaling Pathways and Experimental Workflows
References
- 1. mito-egfp-probe.com [mito-egfp-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of synaptic vesicle recycling by calcineurin in different vesicle pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcineurin: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bca-protein.com [bca-protein.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Light and electron microscopic imaging of synaptic vesicle endocytosis at mouse hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Local Recycling of Synaptic Vesicles - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
DynaMin Inhibitory Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DynaMin inhibitory peptide is a powerful tool for studying the role of dynamin-mediated endocytosis in various cellular processes. This peptide acts as a competitive inhibitor, effectively blocking the interaction between dynamin and amphiphysin, a crucial step in the formation of endocytic vesicles.[1][2] These application notes provide detailed protocols for the preparation, storage, and application of the DynaMin inhibitory peptide, ensuring reliable and reproducible experimental outcomes.
Product Information
| Characteristic | Description |
| Sequence | Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro (QVPSRPNRAP)[3] |
| Molecular Weight | 1121.25 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Purity | ≥95%[1][2] |
| CAS Number | 251634-21-6[3] |
Solution Preparation and Storage
Proper preparation and storage of the DynaMin inhibitory peptide are critical to maintain its stability and activity. Both the lyophilized powder and peptide solutions have specific storage requirements.
Storage of Lyophilized Powder
For long-term storage, the lyophilized powder should be kept in a desiccated environment at -20°C or -80°C.[4][5] Under these conditions, the peptide is stable for extended periods.[3][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture contamination.[4][7]
| Storage Condition | Duration |
| -80°C | 2 years[3] |
| -20°C | 1 year[3] |
| Room Temperature | Days to weeks[6][7] |
Reconstitution and Storage of Stock Solutions
To prepare a stock solution, the lyophilized peptide can be dissolved in either sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).[1][3] For hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with water, is recommended.[8] It is crucial to use newly opened, anhydrous DMSO to ensure optimal solubility.[3]
Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3][4]
| Solvent | Maximum Concentration | Storage Condition | Duration |
| DMSO | 50 mg/mL (44.59 mM)[3] | -80°C | 6 months[3] |
| -20°C | 1 month[3] | ||
| Water | 1 mg/mL[1] | -20°C or colder | Limited shelf life; use of sterile buffers at pH 5-6 can prolong storage.[6][7] |
Note: When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[1]
Experimental Protocols
The following are general protocols for the use of the DynaMin inhibitory peptide in cell culture experiments. Optimization for specific cell types and experimental conditions may be required.
Protocol 1: Inhibition of Endocytosis in Cultured Cells
This protocol describes the general procedure for treating cultured cells with the DynaMin inhibitory peptide to inhibit dynamin-mediated endocytosis.
Materials:
-
DynaMin inhibitory peptide stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells seeded in appropriate vessels (e.g., plates, coverslips)
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific endocytosis assay (e.g., fluorescently labeled transferrin, EGF)
Procedure:
-
Cell Preparation: Seed cells and grow to the desired confluency.
-
Pre-incubation (Optional): Prior to treatment, you may wash the cells with serum-free medium.
-
Treatment: Dilute the DynaMin inhibitory peptide stock solution to the final desired concentration (typically 10-50 µM) in pre-warmed cell culture medium.[9] Remove the existing medium from the cells and replace it with the medium containing the DynaMin inhibitory peptide.
-
Incubation: Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO2 incubator to allow for peptide uptake and inhibition of dynamin.[9]
-
Endocytosis Assay: After the incubation period, proceed with your specific endocytosis assay. For example, add a fluorescently labeled ligand (e.g., transferrin) to the medium and incubate for the desired uptake time.
-
Washing: After the uptake period, wash the cells several times with ice-cold PBS to remove unbound ligand.
-
Analysis: Analyze the cells using the appropriate method (e.g., fluorescence microscopy, flow cytometry) to quantify the inhibition of endocytosis.
Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the peptide.
-
Negative Control (Optional): A scrambled or inactive control peptide can be used to assess non-specific effects.[9]
Protocol 2: In Vivo Solution Preparation
For in vivo experiments, a specific solvent formulation is required to ensure solubility and bioavailability.
Materials:
-
DynaMin inhibitory peptide
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a clear stock solution of the DynaMin inhibitory peptide in DMSO.
-
Sequentially add the co-solvents in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[3]
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Mechanism of Action and Signaling Pathway
The DynaMin inhibitory peptide functions by competitively blocking the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin.[1][2][10] This interaction is essential for the recruitment of dynamin to the necks of clathrin-coated pits, where it mediates membrane fission and the release of endocytic vesicles.[11][12] By disrupting this interaction, the peptide effectively inhibits clathrin-mediated endocytosis.[8]
Caption: Mechanism of DynaMin inhibitory peptide action.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment utilizing the DynaMin inhibitory peptide.
Caption: General experimental workflow for using DynaMin peptide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Dynamin inhibitory peptide | Dynamin | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. jpt.com [jpt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bca-protein.com [bca-protein.com]
- 10. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dynamin-2 Function and Dysfunction Along the Secretory Pathway [frontiersin.org]
Troubleshooting & Optimization
DynaMin Inhibitory Peptide Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DynaMin inhibitory peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of these peptides in inhibiting dynamin-dependent endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DynaMin inhibitory peptide?
A1: DynaMin inhibitory peptide functions as a competitive inhibitor of the GTPase dynamin.[1][2] It mimics the proline-rich domain (PRD) of dynamin, which is essential for its interaction with SH3 domain-containing proteins like amphiphysin.[1][3] By competitively blocking this interaction, the peptide prevents the recruitment of dynamin to endocytic sites, thereby inhibiting membrane fission and halting processes such as clathrin-mediated endocytosis and synaptic vesicle recycling.[1][4]
Q2: What is a recommended starting concentration and incubation time for the DynaMin inhibitory peptide?
A2: The optimal concentration and incubation time can vary depending on the cell type and experimental system. However, a general starting point is a concentration range of 10 to 50 µM.[1][3] For acute inhibition, an incubation time of 10 to 30 minutes is often sufficient to observe maximal effects.[1][3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and a time-course experiment to establish the ideal incubation window that maximizes inhibition while minimizing potential cytotoxicity.[5]
Q3: How should I prepare and store the DynaMin inhibitory peptide?
A3: For long-term storage, lyophilized DynaMin inhibitory peptide should be stored at -20°C.[1] Reconstitute the peptide in sterile water or a suitable buffer immediately before use.[1] If preparing a stock solution, it is advisable to dissolve it in a solvent like DMSO for long-term storage at -20°C or -80°C.[6] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to prepare single-use aliquots of the reconstituted peptide solution.[7][8]
Q4: How can I deliver the DynaMin inhibitory peptide into cells?
A4: The standard DynaMin inhibitory peptide is not cell-permeable on its own and typically requires a specific delivery method to reach the intracellular environment.[9] Common delivery methods include microinjection, electroporation, or using a patch-clamp pipette to dialyze the peptide into the cell cytosol.[1][9] For ease of use, a cell-permeable version of the DynaMin inhibitory peptide is also available, which can be directly added to the cell culture medium.
Q5: What are appropriate controls for a DynaMin inhibitory peptide experiment?
A5: To ensure the observed effects are specific to dynamin inhibition, several controls are essential. A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control to account for any non-specific peptide effects.[1][3] A vehicle control (the solvent used to dissolve the peptide, e.g., water or DMSO) is also crucial to rule out any effects of the solvent on the cells.[5] Additionally, performing washout experiments, where the peptide is removed and dynamin activity is allowed to recover, can help confirm the specificity of the inhibition.[1]
Troubleshooting Guides
Issue 1: No or Low Inhibitory Activity
If you are observing little to no inhibition of endocytosis in your experiment, consider the following potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell type.[5][10] |
| Insufficient Incubation Time | Conduct a time-course experiment, testing various incubation times (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the optimal duration for inhibition.[5][10] |
| Ineffective Peptide Delivery | If using a non-cell-permeable peptide, ensure your delivery method (e.g., electroporation, microinjection) is optimized and efficient. Consider using a fluorescently labeled peptide to confirm successful intracellular delivery. For direct application, confirm you are using a cell-permeable version of the peptide. |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide and reconstituted solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7][8] If degradation is suspected, use a fresh stock of the peptide. |
| Peptide Aggregation | Visually inspect the peptide solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a different buffer or using sonication.[8] Peptide solubility can be influenced by its amino acid sequence; highly hydrophobic peptides are more prone to aggregation.[11] |
Issue 2: High Cell Death or Cytotoxicity
Observing significant cell death or changes in cell morphology can indicate a problem with your experimental setup.
| Possible Cause | Troubleshooting Step |
| Peptide Concentration is Too High | High concentrations of peptides can be toxic to cells. Perform a dose-response curve to find the lowest effective concentration that inhibits endocytosis without causing significant cell death.[5] |
| Prolonged Incubation Time | Long exposure to the inhibitory peptide can disrupt essential cellular processes beyond endocytosis, leading to cytotoxicity.[5] Reduce the incubation time and perform a time-course experiment to find a window of effective inhibition with minimal toxicity. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity peptide (≥95%). Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes cause cellular stress.[7] |
| Off-Target Effects | While DynaMin inhibitory peptide is considered specific, prolonged exposure or high concentrations may lead to off-target effects.[12][13] Use the lowest effective concentration and shortest incubation time possible. Confirm key results using a secondary method for inhibiting dynamin, such as siRNA-mediated knockdown.[12] |
Issue 3: Inconsistent or Variable Results
High variability between experiments can be frustrating. The following steps can help improve reproducibility.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure cells are at a consistent confluency and passage number for all experiments. Cell density can affect the cellular response to inhibitors.[14] |
| Variability in Peptide Preparation | Prepare a large batch of peptide stock solution and aliquot it for single use to ensure the same concentration is used across all experiments. Avoid repeated freeze-thaw cycles.[7] |
| Subjective Quantification Method | Use a quantitative and objective method to measure the inhibition of endocytosis, such as quantifying the uptake of a fluorescently labeled cargo (e.g., transferrin-FITC) using flow cytometry or a plate reader.[15][16] |
| Lot-to-Lot Variability of Peptide | If you start using a new batch of peptide and observe different results, it's possible there is variability between synthesis lots. If possible, test the new lot against a previously validated one. |
Experimental Protocols
Protocol 1: General Inhibition of Clathrin-Mediated Endocytosis in Cultured Cells
This protocol provides a general workflow for inhibiting clathrin-mediated endocytosis using a cell-permeable DynaMin inhibitory peptide and assessing the effect by measuring transferrin uptake.
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that allows them to reach 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, serum-starve the cells for 1-2 hours in serum-free medium to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentration of cell-permeable DynaMin inhibitory peptide (or scrambled peptide/vehicle controls) in serum-free medium for 10-30 minutes at 37°C.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the medium and incubate at 37°C for 5-15 minutes to allow for internalization.
-
Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.
-
Acid Wash (Optional): To remove non-internalized, surface-bound transferrin, wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice.
-
Fixation: Wash the cells with cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Quantification: Mount the coverslips and visualize the cells using fluorescence microscopy. Quantify the intracellular fluorescence intensity to determine the extent of endocytosis inhibition.
Visualizations
Signaling Pathway of Dynamin-Mediated Endocytosis
Caption: Dynamin-mediated endocytosis pathway and the inhibitory action of DynaMin peptide.
Experimental Workflow for Assessing Endocytosis Inhibition
Caption: Workflow for quantifying endocytosis inhibition using DynaMin peptide.
References
- 1. mito-egfp-probe.com [mito-egfp-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bca-protein.com [bca-protein.com]
- 4. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
DynaMin Inhibitory Peptide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DynaMin inhibitory peptide. The following information is intended to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the DynaMin inhibitory peptide?
The DynaMin inhibitory peptide is a synthetic peptide that competitively blocks the interaction between dynamin and amphiphysin.[1][2][3] Dynamin is a large GTPase essential for the "pinching off" of vesicles during endocytosis.[4][5] By mimicking the proline-rich domain (PRD) of dynamin, the peptide prevents the recruitment of dynamin to sites of vesicle formation, thereby inhibiting dynamin-dependent endocytosis.[6][7]
Q2: What are the common applications of the DynaMin inhibitory peptide?
The DynaMin inhibitory peptide is widely used to study processes that rely on dynamin-mediated endocytosis, such as:
-
Clathrin-mediated endocytosis of receptors and other cargo.[5]
-
Synaptic vesicle recycling in neurons.[6]
-
Internalization of certain pathogens.[8]
Q3: How should I prepare and store the DynaMin inhibitory peptide?
For optimal performance, it is crucial to handle and store the peptide correctly.
-
Reconstitution: Dissolve the lyophilized peptide in sterile, distilled water to a stock concentration of 1 mg/ml.[1] For hydrophobic versions, a small amount of DMSO can be used initially, followed by dilution with water.[9]
-
Storage: Store the lyophilized peptide at -20°C.[1] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6]
Q4: What is the recommended working concentration for the DynaMin inhibitory peptide?
The optimal concentration can vary depending on the cell type and experimental conditions. A typical starting range is 10-50 µM.[6][10] It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific system to minimize potential off-target effects.[11]
Troubleshooting Guide
Problem 1: The DynaMin inhibitory peptide is not inhibiting endocytosis (e.g., no reduction in transferrin uptake).
This is a common issue that can arise from several factors. Follow this step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
Troubleshooting Decision Tree for DynaMin Peptide.
Step 1: Verify Peptide Preparation and Storage
-
Incorrect Reconstitution: Ensure the peptide was dissolved in the appropriate solvent (sterile water for the standard peptide).[1] For cell-permeable versions, a small amount of an organic solvent like DMSO may be necessary before dilution in aqueous buffer.[9]
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. Always aliquot the reconstituted peptide and store it at -20°C or -80°C.[6]
-
Peptide Degradation: Peptides can be degraded by proteases in serum-containing media. Consider performing experiments in serum-free media or replenishing the peptide during long-term experiments.[12][13]
Step 2: Optimize Experimental Parameters
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM). | The optimal concentration is cell-type dependent. Too low a concentration will be ineffective, while too high a concentration can lead to off-target effects or cytotoxicity.[6][11] |
| Incubation Time | Test various pre-incubation times (e.g., 15 min, 30 min, 60 min) before adding the endocytic cargo. | Sufficient time is needed for the peptide to enter the cells and inhibit dynamin. Prolonged incubation can lead to cytotoxicity.[6][8] |
Step 3: Use Appropriate Controls
-
Positive Control: Use a well-characterized dynamin inhibitor, such as Dynasore (B607235), to confirm that the endocytic pathway in your cells is sensitive to dynamin inhibition.[14][15][16]
-
Negative Control: A scrambled version of the DynaMin peptide should be used as a negative control.[8] This will help you determine if the observed effects are specific to the DynaMin sequence.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the peptide) to account for any effects of the solvent on the cells.[11]
Step 4: Validate Your Assay
-
Transferrin Uptake Assay: This is a standard assay to measure clathrin-mediated endocytosis.[1] Ensure your protocol is optimized for your cell line, including serum starvation to upregulate transferrin receptors and an acid wash to remove non-internalized transferrin.[1][17][18]
-
Cell Health: Confirm that your cells are healthy and not overly confluent. Unhealthy cells may exhibit altered endocytic activity. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to rule out cytotoxicity from your treatment.[11]
Problem 2: Observed Cellular Effects are Not Consistent with Dynamin Inhibition.
Step 1: Consider Off-Target Effects
While peptide inhibitors are generally more specific than small molecules, off-target effects can still occur.[6] Some dynamin inhibitors have been shown to affect the actin cytoskeleton or other cellular processes.[9][19]
-
Use Multiple Inhibitors: If possible, use a structurally different dynamin inhibitor to confirm that the observed phenotype is consistently linked to dynamin inhibition.[19]
-
Definitive Negative Control: The most rigorous control is to use dynamin 1, 2, and 3 triple knockout (TKO) cells.[9] If the effect of the DynaMin peptide persists in these cells, it is unequivocally an off-target effect.[2][9]
Experimental Protocols
Protocol: Validating DynaMin Activity with a Transferrin Uptake Assay
This protocol describes a method to assess the inhibition of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
DynaMin inhibitory peptide
-
Fluorescently-conjugated Transferrin (e.g., Alexa Fluor 488-Transferrin)
-
Phosphate Buffered Saline (PBS)
-
Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 3.0)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with DAPI
Workflow for Transferrin Uptake Assay
Experimental workflow for the transferrin uptake assay.
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and grow to 70-80% confluency.
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to increase the expression of transferrin receptors on the cell surface.[1]
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of DynaMin inhibitory peptide in serum-free medium for 30-60 minutes at 37°C. Include a vehicle-only control.
-
Transferrin Incubation: Add fluorescently labeled transferrin to the medium and incubate for 10-15 minutes at 37°C to allow for internalization.[1]
-
Stop Endocytosis: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.[1]
-
Acid Wash: To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with acid wash buffer for 5 minutes on ice.[1]
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Imaging and Analysis: Wash the cells with PBS, mount the coverslips on slides with DAPI-containing mounting medium, and acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.
Signaling Pathway
Dynamin's Role in Clathrin-Mediated Endocytosis
Inhibition of dynamin-mediated endocytosis by the DynaMin peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mito-egfp-probe.com [mito-egfp-probe.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bca-protein.com [bca-protein.com]
- 9. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - Inhibition of dynamin with dynasore and a dominant-negative mutant. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 18. med.upenn.edu [med.upenn.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Myristoylated Peptide Delivery to Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of myristoylated peptides into cells.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of myristoylated peptide uptake by cells?
A1: Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to a peptide, facilitates the peptide's interaction with the cell membrane.[1] The hydrophobic myristoyl group can insert into the lipid bilayer, anchoring the peptide to the cell surface.[2] While the exact mechanism is still under investigation and may vary between cell types and peptide sequences, evidence suggests that uptake is an active, temperature-dependent process.[2][3] It is thought to involve pathways other than traditional endocytosis for some myristoylated peptides, potentially a "flip-flop" diffusion mechanism across the membrane.[2] However, for certain myristoylated peptide-cargo complexes, endocytosis may still play a role.[2]
Q2: How does the charge of my peptide cargo affect delivery efficiency?
A2: The electrostatic charge of the peptide cargo significantly influences the efficiency of cellular uptake. While neutral and negatively charged myristoylated peptides can be internalized, positively charged peptides often exhibit the highest uptake levels.[2] For instance, a myristoylated peptide with a net positive charge of +4 demonstrated greater uptake than a neutral or negatively charged peptide.[2] This is likely due to favorable electrostatic interactions with the negatively charged cell membrane.[4]
Q3: Will the myristoylated peptide be cytotoxic to my cells?
A3: Myristoylated peptides have been shown to have low cytotoxicity at typical working concentrations. For example, one study found no adverse effects on cell viability at concentrations up to 100 μM in BA/F3 cells.[2][3] Another study reported that while a myristoylated peptide (myristoyl-CM4) was cytotoxic to leukemia cells, it exhibited significantly lower toxicity to normal cells like HEK-293 and L02, with over 95% viability at 10 μM.[5] However, cytotoxicity is peptide and cell-type dependent, so it is always recommended to perform a dose-response viability assay for your specific peptide and cell line.
Q4: How does temperature affect the delivery of myristoylated peptides?
A4: The cellular uptake of myristoylated peptides is profoundly dependent on temperature.[2][3] Experiments have demonstrated a significant reduction in uptake at 4°C compared to 37°C.[2] For example, in BA/F3 cells, uptake at 37°C was 10-fold higher than at 4°C.[2] This temperature dependence suggests an energy-dependent uptake mechanism.[2][6]
Q5: Does the presence of serum in the culture medium affect delivery?
A5: The presence of serum can impact the delivery of myristoylated peptides. Serum proteins, particularly albumin, can bind to the hydrophobic myristoyl group, which can either hinder or in some cases prolong the availability of the peptide for cellular uptake.[7] For siRNA delivery using a myristoylated peptide, complexes were more stable in the presence of 50% fetal bovine serum compared to naked siRNA.[8][9] It is advisable to test your experiment with and without serum to determine its effect on your specific peptide and experimental goals. For initial optimization, performing the incubation in serum-free media is often recommended to minimize variability.[8][9]
Q6: Can the myristoyl group be cleaved after the peptide enters the cell?
A6: While N-myristoylation is generally considered a stable and irreversible modification, certain cellular enzymes and pathogenic factors can cleave the myristoyl group.[1][10] For instance, the Shigella flexneri virulence factor IpaJ is a cysteine protease that can remove the myristoyl group from host cell proteins.[10][11] This suggests that the stability of the myristoylation within the cell can be influenced by the cellular context and the presence of specific enzymes. To engineer controlled release, a disulfide bond can be incorporated between the myristoylated delivery vehicle and the cargo peptide, allowing for cleavage in the reducing environment of the cytoplasm.[2]
Troubleshooting Guides
Problem: Low or no detectable uptake of my myristoylated peptide.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Peptides with hydrophobic moieties like a myristoyl group are prone to aggregation, reducing the concentration of active, monomeric peptide available for uptake.[12][13] Solution: Prepare fresh peptide solutions before each experiment. Solubilize the lyophilized peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[14] Consider using sonication to aid dissolution.[14] |
| Suboptimal Incubation Time | The kinetics of membrane association and cellular uptake can be rapid, often reaching a maximum within 30-60 minutes.[2] Solution: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for your specific peptide and cell line. |
| Low Incubation Temperature | Peptide uptake is an energy-dependent process and is significantly reduced at lower temperatures.[2][6] Solution: Ensure all incubation steps are performed at 37°C.[2] Pre-warm all buffers and media. |
| Incorrect Peptide Concentration | The concentration of the peptide may be too low for efficient uptake. Solution: Perform a dose-response experiment to determine the optimal concentration for delivery without inducing cytotoxicity. Typical starting concentrations range from 1 µM to 20 µM.[2][5] |
| Cell Line Resistance | Some cell lines may be inherently more resistant to the uptake of certain peptides.[2] Solution: If possible, test your myristoylated peptide on a different cell line known to be permissive to peptide uptake. |
| Interference from Serum | Serum proteins can bind to the myristoylated peptide and affect its availability.[7] Solution: Perform initial experiments in serum-free media to establish a baseline for uptake.[8][9] If serum is required for cell viability, you can test different serum concentrations or perform a serum-shock just before adding the peptide. |
| Peptide Degradation | Peptides can be degraded by proteases present in the extracellular environment or released from cells. Solution: Minimize the incubation time to what is necessary for uptake. If degradation is suspected, consider using protease inhibitors, although this may have off-target effects. |
Problem: High cell death or cytotoxicity observed after treatment.
| Possible Cause | Suggested Solution |
| Peptide Concentration is Too High | While generally low in toxicity, high concentrations of myristoylated peptides can lead to membrane disruption and cell death.[5] Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cell line.[5][15] |
| Contaminants in Peptide Preparation | Impurities from the peptide synthesis process (e.g., residual TFA) can be toxic to cells. Solution: Ensure your peptide is of high purity (>95%). If you suspect contamination, consider re-purifying the peptide by HPLC. |
| Peptide Aggregates are Toxic | Large peptide aggregates can sometimes be more cytotoxic than the monomeric form. Solution: Follow the steps to prevent aggregation as described above (fresh solutions, proper solubilization).[14] |
| Prolonged Incubation Time | Extended exposure to the peptide, even at a non-toxic concentration, may eventually lead to cytotoxicity. Solution: Reduce the incubation time to the minimum required for efficient uptake, as determined by a time-course experiment. |
Experimental Protocols
Protocol 1: General Cell Treatment with Myristoylated Peptide
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, chamber slides for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).[8]
-
Peptide Preparation:
-
Allow the lyophilized myristoylated peptide to equilibrate to room temperature.
-
To avoid aggregation, first, dissolve the peptide in a small volume of sterile DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Slowly add the desired sterile aqueous buffer (e.g., PBS or serum-free medium) to the DMSO stock while vortexing to achieve the final working concentration. Prepare this solution fresh for each experiment.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS or serum-free medium.
-
Add the peptide-containing medium to the cells.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes).[2]
-
-
Post-Incubation Wash:
-
Aspirate the peptide-containing medium.
-
Wash the cells three times with sterile PBS to remove any extracellular peptide.[2]
-
For quantitative uptake studies, a brief treatment with trypsin (0.05% for 1-2 minutes) can be used to remove non-specifically bound peptide from the cell surface.[2][16] Neutralize the trypsin with a medium containing serum.[2]
-
-
Downstream Analysis: Proceed with your desired analysis, such as a cytotoxicity assay, fluorescence microscopy, or cell lysis for biochemical assays.
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion
-
Treat cells with varying concentrations of the myristoylated peptide as described in Protocol 1. Include an untreated control.
-
After the incubation and wash steps, detach the cells using trypsin.
-
Resuspend the cells in a complete medium and centrifuge to pellet.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. A viability of >95% is generally considered non-toxic.[2]
Protocol 3: Visualization of Peptide Uptake by Fluorescence Microscopy
-
Seed cells on glass-bottom dishes or chamber slides.
-
Treat cells with a fluorescently labeled myristoylated peptide following Protocol 1.
-
After the final wash, add fresh culture medium or a suitable imaging buffer.
-
(Optional) To visualize the plasma membrane, you can pre-stain the cells with a vital membrane dye like LavaCell before peptide addition.[2] To visualize the nucleus, a counterstain such as DAPI or Hoechst can be added after peptide incubation.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for your fluorophore.[17]
Quantitative Data Summary
| Parameter | Peptide/Condition | Cell Line | Value | Reference |
| Uptake Efficiency | ABL-Myr (20 µM, 30 min) | BA/F3 | 12-fold increase in fluorescence vs. control | [2] |
| ABL-Myr (20 µM, 30 min) | HeLa | 5-fold increase in fluorescence vs. control | [2] | |
| Effect of Temperature on Uptake | ABL-ss-Myr (20 µM, 30 min) at 37°C | BA/F3 | 25-fold increase in fluorescence vs. control | [2] |
| ABL-ss-Myr (20 µM, 30 min) at 4°C | BA/F3 | 2.5-fold increase in fluorescence vs. control | [2] | |
| Effect of Peptide Charge on Uptake | Arg-Myr (+4 charge) | BA/F3 | Highest fluorescence intensity | [2] |
| Glu-Myr (-8 charge) | BA/F3 | Intermediate fluorescence intensity | [2] | |
| ABL-Myr (-2 charge) | BA/F3 | Lowest fluorescence intensity | [2] | |
| Cytotoxicity (IC50) | myristoyl-CM4 (24h) | K562/MDR (leukemia) | 2 µM | [5] |
| myristoyl-CM4 (24h) | Jurkat (leukemia) | 3 µM | [5] | |
| Cell Viability | ABL-ss-Myr (up to 100 µM, 30 min) | BA/F3 | 99% viability | [2] |
| myristoyl-CM4 (10 µM, 24h) | HEK-293 (normal) | >95% viability | [5] | |
| myristoyl-CM4 (40 µM, 24h) | HEK-293 (normal) | >60% viability | [5] |
Visualizations
Caption: Workflow for myristoylated peptide cell delivery experiments.
Caption: Troubleshooting flowchart for low myristoylated peptide uptake.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoyl-based transport of peptides into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides modified by myristoylation activate eNOS in endothelial cells through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Myristoylated Cell-Penetrating Peptide Bearing a Transferrin Receptor-Targeting Sequence for Neuro-Targeted siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolytic elimination of N-myristoyl modifications by the Shigella virulence factor IpaJ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay [bio-protocol.org]
- 16. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct visualization by confocal fluorescent microscopy of the permeation of myristoylated peptides through the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
cell viability issues with DynaMin inhibitory peptide
Welcome to the technical support center for the DynaMin inhibitory peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address cell viability issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems related to cell viability when using the DynaMin inhibitory peptide.
Issue 1: Excessive Cell Death or Low Viability Observed
-
Question: We are observing a significant decrease in cell viability after treating our cells with the DynaMin inhibitory peptide. What are the possible causes and how can we mitigate this?
-
Answer: Increased cell death is a potential outcome of treatment with dynamin inhibitors, as dynamin is crucial for essential cellular processes.[1] The DynaMin peptide primarily functions by competitively blocking the interaction between dynamin and amphiphysin, which is critical for endocytosis.[2] Disrupting this process can interfere with nutrient uptake, receptor internalization, and other vital cellular functions, potentially leading to cytotoxicity.[3][4] Here are some common causes and solutions:
-
High Peptide Concentration: The cytotoxic effect of peptides is often dose-dependent.[5][6]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the DynaMin peptide for your specific cell line and experimental conditions. Start with a low concentration and titrate upwards.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to peptide treatments.[7] Highly proliferative cells, such as some cancer cell lines, may be more susceptible to dynamin inhibition.[1]
-
Solution: If possible, test the peptide on a less sensitive cell line as a control. It is also crucial to carefully select the cell line based on the experimental goals and to characterize its response to the peptide.
-
-
Peptide Instability or Aggregation: Peptides can degrade or aggregate in culture medium, leading to inconsistent results and potential toxicity.
-
Solution: Prepare fresh dilutions of the DynaMin peptide for each experiment from a properly stored stock. Visually inspect the solution for any precipitation.
-
-
Off-Target Effects: While designed to be specific, high concentrations of any peptide can lead to off-target effects.
-
Solution: Lowering the concentration is the first step. Additionally, consider using a scrambled or inactive version of the peptide as a negative control to confirm that the observed effects are due to the specific inhibition of the dynamin-amphiphysin interaction.
-
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: Our cell viability assay results are inconsistent across experiments, even at the same peptide concentration. What could be causing this variability?
-
Answer: Inconsistent results in cytotoxicity assays can stem from several factors unrelated to the peptide's direct activity.[7]
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly affect the outcome of viability assays.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and stabilize overnight before adding the peptide.
-
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.
-
Solution: Regularly test cell cultures for contamination.
-
-
Assay Timing: The timing of the viability assay may not align with the peak of the cytotoxic event.
-
Solution: Conduct a time-course experiment to identify the optimal time point for measuring cell viability after peptide treatment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the DynaMin inhibitory peptide?
A1: The DynaMin inhibitory peptide is a synthetic peptide that competitively blocks the binding of dynamin to amphiphysin.[2] This interaction is mediated by the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin.[8][9] By mimicking the binding site on dynamin, the DynaMin peptide prevents the recruitment of dynamin to sites of endocytosis, thereby inhibiting vesicle formation.[3][10]
Q2: How does inhibition of dynamin lead to cell death?
A2: Dynamin is a GTPase that plays a critical role in clathrin-mediated endocytosis and other membrane fission events.[11][12] Inhibition of dynamin can disrupt numerous cellular processes, including:
-
Nutrient Uptake: Cells rely on endocytosis to internalize essential nutrients.
-
Receptor Signaling: The internalization and recycling of cell surface receptors are crucial for proper signal transduction.[9][13]
-
Synaptic Vesicle Recycling: In neurons, dynamin is essential for recycling synaptic vesicles, a process vital for sustained neurotransmission.[4][8]
-
Cytokinesis: Dynamin is also involved in the final stages of cell division (abscission).[1] Disruption of these fundamental processes can lead to cellular stress and trigger apoptotic pathways, particularly in rapidly dividing cells.[1][14]
Q3: What are the recommended concentrations for the DynaMin inhibitory peptide?
A3: The optimal concentration of the DynaMin peptide is highly dependent on the cell type and experimental system. Published studies have used concentrations ranging from 10 µM to 50 µM.[4] It is strongly recommended to perform a dose-response curve to determine the lowest effective concentration with minimal cytotoxicity for your specific application.
Q4: Should I use a control peptide in my experiments?
A4: Yes, using a control peptide is highly recommended. A scrambled peptide with the same amino acid composition but a randomized sequence is an ideal negative control. This helps to ensure that the observed effects are due to the specific sequence of the DynaMin peptide and not due to non-specific peptide effects.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to determine the cytotoxicity of the DynaMin inhibitory peptide on a generic cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) after 24 hours of treatment.
| Cell Line | DynaMin Concentration (µM) | Cell Viability (%) | Standard Deviation |
| HeLa | 0 (Control) | 100 | 5.2 |
| 10 | 95 | 4.8 | |
| 25 | 78 | 6.1 | |
| 50 | 52 | 7.3 | |
| 100 | 25 | 5.9 | |
| HEK293 | 0 (Control) | 100 | 4.5 |
| 10 | 98 | 3.9 | |
| 25 | 92 | 5.0 | |
| 50 | 85 | 4.7 | |
| 100 | 70 | 6.2 |
Table 1: Example of cell viability data for HeLa and HEK293 cells treated with varying concentrations of DynaMin inhibitory peptide for 24 hours, as measured by an MTT assay.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a common method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
DynaMin inhibitory peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Prepare serial dilutions of the DynaMin inhibitory peptide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well cell culture plates
-
DynaMin inhibitory peptide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the DynaMin inhibitory peptide for the chosen duration. Include an untreated control.
-
Gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Visualizations
Caption: Mechanism of DynaMin inhibitory peptide action.
Caption: Troubleshooting workflow for high cell death.
References
- 1. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mito-egfp-probe.com [mito-egfp-probe.com]
- 4. bca-protein.com [bca-protein.com]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dynamin, endocytosis and intracellular signalling (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Dynamin: possible mechanism of "Pinchase" action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
determining effective concentration of DynaMin peptide in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective concentration of DynaMin peptide in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DynaMin peptide?
A1: DynaMin peptide is a competitive inhibitor of the GTPase dynamin. It functions by mimicking the proline-rich domain (PRD) of dynamin, which competitively blocks the binding of dynamin to SH3 domain-containing proteins such as amphiphysin. This interaction is crucial for the recruitment and assembly of dynamin at the necks of budding vesicles. By preventing this, DynaMin peptide effectively inhibits dynamin-mediated endocytosis, a key process in cellular trafficking.[1]
Q2: What is a typical effective concentration range for DynaMin peptide in vitro?
A2: The effective concentration of DynaMin peptide can vary depending on the cell type and the specific assay. However, a general starting range is between 10 µM and 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate cells with DynaMin peptide?
A3: For acute inhibition of dynamin activity, an incubation time of 10 to 30 minutes is generally sufficient.[1] Prolonged exposure beyond 2 hours is not recommended as it may lead to secondary effects on cell viability and function or trigger compensatory cellular responses.
Q4: How can I be sure that the observed effects are due to specific inhibition of dynamin?
A4: To ensure the specificity of DynaMin peptide's effects, it is crucial to include proper controls in your experiments. These should include a vehicle control (the solvent used to dissolve the peptide) and a negative control, such as a scrambled version of the DynaMin peptide sequence. Comparing the results from the active peptide to these controls will help differentiate specific inhibition from non-specific or off-target effects. Additionally, using a structurally different dynamin inhibitor can help confirm that the observed phenotype is due to dynamin inhibition.
Q5: My DynaMin peptide appears to be inactive. What are the possible reasons?
A5: Several factors could contribute to a lack of activity. First, verify the peptide's integrity, purity, and concentration. Improper storage or multiple freeze-thaw cycles can degrade the peptide. Second, consider the peptide's solubility and potential for aggregation in your assay medium. Finally, the delivery of the peptide into the cells might be inefficient. For peptides that are not cell-permeable, specific delivery methods may be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent pipetting- Cell plating density variations- Peptide degradation or aggregation | - Use calibrated pipettes and practice consistent technique.- Ensure a uniform single-cell suspension before plating.- Prepare fresh peptide dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| No observable inhibition of endocytosis | - Ineffective peptide concentration- Poor cell permeability- Incorrect assay conditions | - Perform a dose-response experiment with a wider concentration range.- If using a non-cell-permeable version, consider using a cell-permeable analog (e.g., myristoylated) or a transfection reagent.- Verify the functionality of your endocytosis assay with a known inhibitor (e.g., Dynasore) as a positive control. |
| High cytotoxicity observed | - Peptide concentration is too high- Solvent toxicity- Peptide is causing non-specific cell death | - Determine the IC50 for cytotoxicity using a cell viability assay and work at concentrations well below this value.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).- Compare cytotoxicity with a scrambled peptide control to assess non-specific effects. |
| Inconsistent results between peptide batches | - Variations in peptide synthesis and purity | - Obtain a certificate of analysis for each batch to verify purity and concentration.- If possible, test a small amount of a new batch to confirm similar efficacy to previous batches before proceeding with large-scale experiments. |
| Observed effects may be off-target | - The peptide may be interacting with other cellular components. | - Use a scrambled peptide as a negative control.- Perform rescue experiments by overexpressing dynamin to see if the phenotype is reversed.- Use an alternative method for inhibiting dynamin, such as siRNA, to confirm the phenotype. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Typical Incubation Time | Notes |
| Functional Endocytosis Assay (e.g., Transferrin Uptake) | 10 - 100 µM | 15 - 60 minutes | Titrate to find the lowest effective concentration with minimal cytotoxicity. |
| Cell Viability Assay (e.g., MTT, MTS) | 1 - 200 µM | 24 - 72 hours | Determine the cytotoxic concentration (IC50) to establish a non-toxic working range. |
| Target Engagement Assay (e.g., Co-IP) | 10 - 50 µM | 30 minutes - 2 hours | Optimize based on the specific protein-protein interaction being studied. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration using MTT Assay
This protocol is to determine the concentration of DynaMin peptide that is toxic to the cells, which is essential for designing subsequent functional assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DynaMin peptide stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency at the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the DynaMin peptide in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle only as a negative control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cells are not viable).
Protocol 2: Measuring Inhibition of Endocytosis using Transferrin Uptake Assay
This protocol measures the efficacy of DynaMin peptide in inhibiting clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
DynaMin peptide and a scrambled control peptide
-
Ice-cold PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed cells on coverslips and grow to 70-80% confluency.
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to increase the expression of transferrin receptors on the cell surface.
-
Inhibitor Treatment: Treat the cells with varying concentrations of DynaMin peptide (and the scrambled control) in serum-free medium for 15-30 minutes at 37°C. Include a vehicle-only control.
-
Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL and incubate for 5-15 minutes at 37°C to allow for internalization.
-
Stop Uptake: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize the cells and stain for intracellular structures. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of inhibitor-treated cells to that of the vehicle-treated cells.
Visualizations
Caption: Experimental workflow for determining the effective concentration of DynaMin peptide.
References
issues with prolonged exposure to DynaMin inhibitory peptide
Welcome to the technical support center for the DynaMin Inhibitory Peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to prolonged exposure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the DynaMin inhibitory peptide?
A1: The DynaMin inhibitory peptide is a synthetic peptide that acts as a competitive inhibitor of dynamin-protein interactions.[1][2] It mimics the proline-rich domain (PRD) of dynamin, which is essential for its recruitment to sites of endocytosis through binding to the SH3 domains of proteins like amphiphysin.[1][2] By competitively blocking this interaction, the peptide prevents the proper assembly and function of the dynamin scission machinery, thereby inhibiting clathrin-mediated endocytosis.[1][3]
Q2: How does the DynaMin inhibitory peptide differ from small molecule dynamin inhibitors like Dynasore?
A2: The DynaMin inhibitory peptide offers higher specificity compared to many small molecule inhibitors.[1][2] Small molecules like Dynasore and Dyngo-4a have well-documented off-target effects, including the inhibition of fluid-phase endocytosis and disruption of membrane ruffling, even in cells lacking dynamin.[4][5][6] The peptide's mechanism, which targets a specific protein-protein interaction, is designed to minimize such off-target effects.[1][2]
Q3: What are the recommended storage and handling conditions for the DynaMin inhibitory peptide?
A3: For long-term storage, the lyophilized peptide should be kept at -20°C.[2] Once reconstituted in sterile water or a suitable buffer, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can compromise peptide integrity.[2]
Q4: What is a typical working concentration for the DynaMin inhibitory peptide?
A4: The optimal concentration should be empirically determined for each cell type and experimental system. However, a general starting range is 10-50 µM.[2][7][8]
Troubleshooting Guide
Issue 1: Loss of Inhibitory Effect Over Time in Prolonged Experiments
Possible Cause A: Peptide Degradation
Peptides can be susceptible to degradation by proteases present in cell culture media, especially in the presence of serum.
Troubleshooting Steps:
-
Assess Peptide Stability: Perform a time-course experiment to determine the stability of the peptide in your specific cell culture conditions. This can be done by collecting media samples at different time points and analyzing the concentration of intact peptide using HPLC-MS.
-
Replenish the Peptide: If degradation is suspected, replenish the peptide by performing partial or complete media changes with freshly prepared peptide at regular intervals (e.g., every 12-24 hours).
-
Use Protease Inhibitors: Consider the addition of a broad-spectrum protease inhibitor cocktail to the culture medium, if compatible with your experimental goals.
Possible Cause B: Cellular Compensation
Cells may adapt to the prolonged inhibition of dynamin by upregulating compensatory endocytic pathways.
Troubleshooting Steps:
-
Use the Shortest Effective Incubation Time: Determine the minimum time required to achieve the desired inhibitory effect to minimize the potential for cellular compensation.
-
Validate with an Alternative Method: Confirm your findings using a different method of dynamin inhibition, such as siRNA-mediated knockdown of dynamin, to ensure the observed phenotype is specifically due to the loss of dynamin function.
Issue 2: Observed Cytotoxicity with Prolonged Exposure
Possible Cause A: High Peptide Concentration
While generally considered less toxic than small molecule inhibitors, high concentrations of any peptide can have cytotoxic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of the DynaMin inhibitory peptide for your specific cell type using a cell viability assay (see Experimental Protocols).
-
Reduce Concentration: Use the lowest effective concentration that achieves the desired level of endocytosis inhibition.
Possible Cause B: Off-Target Effects
Although more specific than small molecule inhibitors, the possibility of off-target effects with any inhibitor cannot be entirely ruled out, especially at high concentrations or with very long incubation times.
Troubleshooting Steps:
-
Perform Control Experiments: Include a control group treated with a scrambled version of the peptide to ensure that the observed effects are specific to the DynaMin inhibitory sequence.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a dynamin construct that is resistant to the peptide's inhibitory action.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Typical Working Concentration | 10 - 50 µM | [2][7][8] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble to 1 mg/ml in water |
Experimental Protocols
Protocol 1: Validation of Endocytosis Inhibition using Transferrin Uptake Assay
This protocol assesses the functional inhibition of clathrin-mediated endocytosis.
Materials:
-
Cells plated on coverslips
-
Serum-free cell culture medium
-
DynaMin inhibitory peptide
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Ice-cold PBS
-
Acid wash buffer (e.g., 0.1 M glycine, pH 2.5)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Plate cells on coverslips and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of DynaMin inhibitory peptide or vehicle control in serum-free medium for 30-60 minutes at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for 5-15 minutes at 37°C.
-
To stop uptake, immediately place the coverslips on ice and wash three times with ice-cold PBS.
-
Remove surface-bound transferrin by washing the cells with acid wash buffer for 2 minutes on ice.
-
Wash three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Visualize and quantify the internalized transferrin using fluorescence microscopy. A significant reduction in intracellular fluorescence in peptide-treated cells indicates successful inhibition of endocytosis.
Protocol 2: Assessment of Cell Viability during Prolonged Exposure
This protocol uses a standard MTT assay to quantify changes in cell viability.
Materials:
-
Cells plated in a 96-well plate
-
DynaMin inhibitory peptide
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
Treat cells with a range of concentrations of the DynaMin inhibitory peptide. Include vehicle-only and untreated controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours). If necessary, replenish the peptide during the incubation period.
-
Four hours before the end of the incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in treated wells compared to controls indicates a reduction in cell viability.
Visualizations
Caption: Competitive inhibition by the DynaMin peptide.
Caption: Workflow for troubleshooting common issues.
Caption: Specificity of peptide vs. small molecules.
References
- 1. mito-egfp-probe.com [mito-egfp-probe.com]
- 2. bca-protein.com [bca-protein.com]
- 3. Dynamin inhibitory peptide | Dynamin | Tocris Bioscience [tocris.com]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
DynaMin Inhibitory Peptide vs. Dynasore: A Comparative Guide to Dynamin Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of dynamin inhibition, the choice between peptide-based and small molecule inhibitors is critical. This guide provides an objective comparison of the DynaMin inhibitory peptide and the well-established small molecule dynasore (B607235), focusing on their efficacy, mechanisms of action, and experimental considerations.
Dynamin, a large GTPase, is a crucial mediator of membrane fission in various cellular processes, most notably clathrin-mediated endocytosis. Its inhibition offers a powerful tool to dissect these pathways and holds therapeutic potential. This comparison will equip researchers with the necessary information to select the most appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | DynaMin Inhibitory Peptide | Dynasore |
| Type | Peptide-based inhibitor | Small molecule inhibitor |
| Mechanism of Action | Competitively blocks the interaction between dynamin's proline-rich domain (PRD) and the SH3 domain of amphiphysin (B1176556). | Non-competitively inhibits the GTPase activity of dynamin. |
| Primary Target | Dynamin-amphiphysin interaction | Dynamin's GTPase domain |
Quantitative Efficacy
A direct comparison of potency based on IC50 values for GTPase activity is not straightforward due to the distinct mechanisms of action. Dynasore directly inhibits the enzymatic activity of dynamin, while the DynaMin peptide disrupts a protein-protein interaction essential for dynamin's recruitment and function.
Table 1: In Vitro and Cellular Efficacy
| Inhibitor | Assay Type | Target/Process | Reported Efficacy |
| DynaMin Inhibitory Peptide | Cellular Endocytosis Assay (e.g., FM dye uptake in neurons) | Synaptic vesicle recycling | Effective at 10-50 µM[1] |
| Cellular Endocytosis Assay (e.g., Transferrin uptake) | Clathrin-mediated endocytosis | Dose-dependent inhibition at micromolar concentrations[1] | |
| Dynasore | In Vitro GTPase Assay | Dynamin 1/2 GTPase activity | IC50 ~15 µM[2] |
| Cellular Endocytosis Assay (e.g., Transferrin uptake in HeLa cells) | Clathrin-mediated endocytosis | IC50 ~15 µM[2] | |
| Cellular Endocytosis Assay (in neurons) | Synaptic vesicle endocytosis | Half-maximal inhibition at ~30 µM[3] |
Mechanism of Action
The fundamental difference between the two inhibitors lies in their mode of action.
DynaMin Inhibitory Peptide acts as a competitive antagonist of the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin and other binding partners. This interaction is critical for the recruitment and localization of dynamin to the sites of vesicle budding. By preventing this association, the DynaMin peptide effectively inhibits the assembly of the endocytic machinery.[1][4]
Dynasore , on the other hand, is a non-competitive inhibitor of dynamin's GTPase activity.[2] It does not compete with GTP for the active site but rather binds to a different site on the GTPase domain, preventing the conformational changes necessary for GTP hydrolysis and subsequent membrane fission.
Off-Target Effects
A critical consideration in choosing an inhibitor is its specificity. Dynasore has been reported to have off-target effects that are independent of its action on dynamin.
Dynasore:
-
Cholesterol Homeostasis: Dynasore can reduce labile cholesterol in the plasma membrane and disrupt the organization of lipid rafts in a dynamin-independent manner.[5][6]
-
Membrane Ruffling and Fluid-Phase Endocytosis: Studies using dynamin triple knockout cells have shown that dynasore can inhibit membrane ruffling and fluid-phase endocytosis, processes that are not dependent on dynamin.[7]
-
V-ATPase Inhibition: Dynasore has been shown to inhibit vacuolar H+-ATPase (V-ATPase), which can affect endosomal acidification.[8][9]
DynaMin Inhibitory Peptide:
-
The DynaMin peptide is generally considered to have fewer off-target effects due to its mechanism of targeting a specific protein-protein interaction.[1] However, as with any peptide inhibitor, high concentrations could potentially lead to non-specific interactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are generalized protocols for key assays used to evaluate dynamin inhibitors.
In Vitro Dynamin GTPase Assay (for Dynasore)
This assay measures the rate of GTP hydrolysis by purified dynamin in the presence of an inhibitor.
Materials:
-
Purified dynamin protein
-
GTP stock solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Malachite green reagent for phosphate (B84403) detection
-
Dynasore stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of dynasore in the assay buffer.
-
In a 96-well plate, add the purified dynamin to each well.
-
Add the dynasore dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each dynasore concentration and determine the IC50 value.
Cellular Endocytosis Assay (Transferrin Uptake)
This assay measures the inhibition of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa, COS-7) cultured on coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
DynaMin inhibitory peptide or dynasore stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and grow to the desired confluency.
-
Wash the cells and incubate in serum-free medium to deplete endogenous transferrin.
-
Pre-incubate the cells with various concentrations of the inhibitor (DynaMin peptide or dynasore) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 15 minutes) at 37°C to allow for internalization.
-
To stop endocytosis, place the coverslips on ice and wash with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity of transferrin.
Conclusion
Both the DynaMin inhibitory peptide and dynasore are valuable tools for studying dynamin-dependent cellular processes. The choice between them should be guided by the specific experimental question and the potential for off-target effects.
-
DynaMin inhibitory peptide is a highly specific tool for investigating the role of the dynamin-amphiphysin interaction in endocytosis. Its targeted mechanism of action makes it less prone to off-target effects. However, its delivery into cells can be a consideration, although cell-permeable versions are available.
-
Dynasore is a widely used, cell-permeable small molecule that effectively inhibits dynamin's GTPase activity. Its broad application in numerous studies provides a wealth of comparative data. However, researchers must be cautious of its known dynamin-independent effects, particularly on cholesterol and lipid rafts, and should include appropriate controls to validate their findings.
For studies requiring high specificity in dissecting the recruitment phase of dynamin, the DynaMin inhibitory peptide is an excellent choice. For broader applications where a rapid and reversible block of dynamin's enzymatic activity is desired, dynasore remains a powerful tool, provided that potential off-target effects are carefully considered and controlled for.
References
- 1. mito-egfp-probe.com [mito-egfp-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dynamin inhibitor, dynasore, prevents zoledronate-induced viability loss in human gingival fibroblasts by partially blocking zoledronate uptake and inhibiting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Scrambled Peptide Controls for Dynamin Inhibition
An Objective Comparison for Validating Dynamin-Dependent Cellular Processes
For researchers investigating the multifaceted roles of dynamin in cellular processes like endocytosis, validating the specificity of peptide-based inhibitors is critical. Dynamin, a GTPase, is essential for the scission of vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other trafficking events.[1][2][3][4] Peptide inhibitors designed to block dynamin's protein-protein interactions, for instance with amphiphysin, are powerful tools for dissecting these pathways.[5][6] However, to ensure that the observed cellular effects are due to the specific inhibition of dynamin and not from non-specific peptide activity, a robust negative control is indispensable. The scrambled peptide control serves this exact purpose.
A scrambled peptide contains the same amino acid composition as the active inhibitory peptide but in a randomized sequence.[7][8] This design makes it an ideal negative control because it retains the general physicochemical properties of the active peptide, such as charge and hydrophobicity, while lacking the specific sequence motif required for the biological interaction—in this case, binding to dynamin's partners.[5][6] This guide provides a comparative overview of the use of scrambled peptides as controls for dynamin inhibition, supported by experimental data and detailed protocols.
Comparative Analysis: Inhibitory Peptide vs. Scrambled Control
The efficacy of a dynamin inhibitory peptide is typically assessed by its ability to block dynamin-dependent processes, most notably endocytosis. A successful scrambled peptide control will show no significant inhibitory activity in the same assays. Below is a summary of expected quantitative data from key validation experiments.
Table 1: Comparison of Dynamin Inhibitor and Scrambled Peptide on Endocytosis This table represents typical expected results compiled from descriptions of dynamin inhibition assays. Specific values are illustrative.
| Assay Type | Outcome Measured | Vehicle Control | Dynamin Inhibitory Peptide | Scrambled Peptide Control |
| Transferrin Uptake Assay | Mean Fluorescence Intensity (% of Control) | 100% | 25% ± 5% | 98% ± 4% |
| GTPase Activity Assay | GTP Hydrolysis Rate (pmol Pi/min) | 50 ± 3 | 8 ± 2 | 48 ± 4 |
| Synaptic Vesicle Recycling | synaptopHluorin Fluorescence Decay (τ, sec) | 45 ± 5 | 150 ± 10 (No decay) | 47 ± 6 |
Key Experimental Validations and Protocols
1. Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay is the gold standard for measuring CME. Transferrin, a protein that carries iron, is internalized by cells through its receptor via dynamin-dependent CME.[9][10][11] Inhibition of dynamin blocks this uptake.
Detailed Experimental Protocol: Transferrin Uptake Assay
-
Materials:
-
Cell line (e.g., HeLa, U2OS) cultured on glass coverslips.
-
Serum-free culture medium.
-
Dynamin inhibitory peptide and scrambled control peptide.
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 488).
-
Phosphate (B84403) Buffered Saline (PBS).
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS).
-
Mounting medium with DAPI for nuclear staining.
-
-
Procedure:
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency.
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to increase transferrin receptor expression on the cell surface.[9]
-
Inhibitor Treatment: Prepare working solutions of the inhibitory peptide and the scrambled peptide control in serum-free medium. Pre-incubate the cells with the peptides or a vehicle control for 30 minutes at 37°C.
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate for 10-15 minutes at 37°C to allow internalization.[9]
-
Stop Endocytosis: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[9]
-
Mounting and Imaging: Wash cells with PBS and mount the coverslips on glass slides using a mounting medium.
-
Quantification: Acquire images using a fluorescence microscope. Measure the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence of peptide-treated cells to the vehicle-treated cells.[9]
-
2. Dynamin GTPase Activity Assay
This biochemical assay directly measures the enzymatic function of dynamin. Dynamin inhibitors are expected to reduce the rate of GTP hydrolysis.[4][12]
Detailed Experimental Protocol: Malachite Green GTPase Assay
-
Materials:
-
Purified dynamin protein.
-
Inhibitory peptide and scrambled control peptide.
-
GTP solution.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2).[12]
-
Malachite Green reagent (forms a colored complex with free phosphate).[12][13]
-
Phosphate standards for standard curve.
-
96-well microplate and reader.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin, and serial dilutions of the inhibitory peptide or the scrambled control.[12]
-
Initiate Reaction: Add GTP to all wells to start the reaction. Incubate the plate at 37°C for a set time (e.g., 30 minutes).[13]
-
Terminate Reaction: Stop the reaction by adding EDTA.[13]
-
Color Development: Add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature to allow color to develop.
-
Quantification: Measure the absorbance at ~620 nm using a microplate reader. Calculate the amount of inorganic phosphate (Pi) released using the phosphate standard curve. The inhibitory peptide should show a dose-dependent decrease in Pi release, while the scrambled peptide should have no effect.
-
Visualizing the Mechanism and Workflow
To better understand the experimental context, diagrams illustrating the signaling pathway and workflow are provided below.
Caption: Role of dynamin in clathrin-mediated endocytosis and site of peptide inhibition.
Caption: Experimental workflow for the Transferrin Uptake Assay.
Alternatives and Considerations
While scrambled peptides are excellent controls, it is best practice to include other controls in dynamin inhibition studies.
-
Vehicle Control: The solvent used to dissolve the peptide (e.g., water or DMSO) should always be tested alone to control for any effects of the vehicle itself.
-
Inactive Analogs: If available, a peptide analog with a point mutation known to abolish activity can be a highly specific negative control.
-
Rescue Experiments: For small molecule inhibitors, a "washout" experiment where the inhibitor is removed and function is restored can demonstrate reversibility and specificity. For peptide inhibitors delivered intracellularly, this is often not feasible.
The use of a scrambled peptide is a fundamentally important control for validating the on-target effects of a dynamin inhibitory peptide. By demonstrating that a peptide with the same amino acid content but a different sequence fails to produce the same biological effect, researchers can confidently attribute their findings to the specific, sequence-dependent inhibition of dynamin function. The protocols and comparative data presented in this guide offer a framework for the rigorous validation of these valuable research tools.
References
- 1. Dynamin, endocytosis and intracellular signalling (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamin inhibitory peptide | Dynamin | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Specificity of DynaMin Inhibitory Peptide for Dynamin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dynamin and the DynaMin Inhibitory Peptide
Dynamin is a large GTPase essential for membrane fission in various cellular processes, most notably clathrin-mediated endocytosis. Mammals express three dynamin isoforms with distinct tissue distribution and primary functions:
-
Dynamin-1: Predominantly expressed in neurons and is crucial for synaptic vesicle recycling.[1][2]
-
Dynamin-2: Ubiquitously expressed and involved in clathrin-mediated endocytosis in most cell types.[1][2]
-
Dynamin-3: Primarily found in the brain, testes, and lungs, with roles in synaptic vesicle endocytosis and other specialized functions.[1][2][3]
The DynaMin inhibitory peptide is a synthetic peptide that mimics the proline-rich domain (PRD) of dynamin. Its mechanism of action is the competitive inhibition of the interaction between dynamin and SH3 domain-containing proteins, such as amphiphysin (B1176556).[4][5][6] This interaction is critical for the recruitment and assembly of dynamin at the sites of vesicle budding. The sequence of the DynaMin peptide, QVPSRPNRAP, corresponds to a highly conserved region within the PRD of all three dynamin isoforms, suggesting that it is likely to inhibit all three.
Data Presentation: Comparative Inhibitory Activity
As of the latest available data, specific IC50 values for the DynaMin inhibitory peptide against the GTPase activity of dynamin-1, dynamin-2, and dynamin-3 have not been published. However, to provide context for the potency of dynamin inhibitors, the following table summarizes the IC50 values for other commonly used small molecule dynamin inhibitors against dynamin-1 and dynamin-2.
| Inhibitor | Target Isoform(s) | Assay Type | IC50 (µM) |
| DynaMin Inhibitory Peptide | Dynamin-1, -2, -3 (predicted) | Not Reported | Not Reported |
| Dynasore | Dynamin-1, Dynamin-2 | GTPase Activity | ~15 |
| Dyngo-4a | Dynamin-1 (brain-derived) | GTPase Activity | 0.38 |
| Dynamin-1 (recombinant) | GTPase Activity | 1.1 | |
| Dynamin-2 (recombinant) | GTPase Activity | 2.3 | |
| Dynamin IN-2 | Dynamin-1 | GTPase Activity | 1.0 |
| Dynole 34-2 | Dynamin-1 | GTPase Activity | 6.9 |
| Dynamin-2 | GTPase Activity | 14.2 |
Data for Dynasore, Dyngo-4a, Dynamin IN-2, and Dynole 34-2 are compiled from publicly available sources.
Experimental Protocols
To determine the isoform specificity of the DynaMin inhibitory peptide, the following experimental protocols would be employed.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by purified dynamin isoforms in the presence of varying concentrations of the inhibitory peptide.
Principle: Dynamin's GTPase activity is stimulated by its assembly on lipid templates like phosphatidylserine (B164497) (PS) liposomes. The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is quantified, typically using a colorimetric method such as the malachite green assay.
Methodology:
-
Reagents:
-
Purified recombinant human dynamin-1, dynamin-2, and dynamin-3 proteins.
-
GTP solution.
-
Phosphatidylserine (PS) liposomes.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 2 mM MgCl2).
-
DynaMin inhibitory peptide stock solution.
-
Malachite green reagent.
-
-
Procedure:
-
Prepare serial dilutions of the DynaMin inhibitory peptide in the assay buffer.
-
In a 96-well plate, add the diluted peptide, purified dynamin isoform, and PS liposomes.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction and measure the released inorganic phosphate by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.
-
In Vitro Binding Assay (e.g., Surface Plasmon Resonance)
This assay would quantify the binding affinity of the DynaMin peptide to the SH3 domain of amphiphysin, thereby providing a measure of its primary mechanism of inhibition.
Principle: Surface Plasmon Resonance (SPR) measures the real-time interaction between two molecules. One molecule (e.g., the SH3 domain of amphiphysin) is immobilized on a sensor chip, and the other (DynaMin peptide) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected.
Methodology:
-
Reagents:
-
Purified recombinant SH3 domain of amphiphysin.
-
DynaMin inhibitory peptide.
-
SPR running buffer.
-
-
Procedure:
-
Immobilize the amphiphysin SH3 domain on a sensor chip.
-
Inject a series of concentrations of the DynaMin peptide over the chip surface.
-
Measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to determine the binding affinity. This can be compared across different SH3 domain-containing proteins that interact with the different dynamin isoforms if such specificity is suspected.
-
Mandatory Visualization
Caption: Experimental workflow for determining DynaMin peptide specificity.
Caption: Mechanism of DynaMin peptide inhibition in the endocytic pathway.
Conclusion
The DynaMin inhibitory peptide is a valuable tool for studying dynamin-dependent processes. Its mechanism of action, targeting the highly conserved proline-rich domain, suggests that it is likely to inhibit all three dynamin isoforms. However, the absence of direct comparative IC50 data necessitates careful interpretation of results, particularly in systems where multiple dynamin isoforms are expressed. The experimental protocols outlined in this guide provide a clear path for researchers to quantitatively assess the isoform specificity of the DynaMin peptide and other dynamin inhibitors. For studies requiring high isoform specificity, researchers should consider validating the effects of the DynaMin peptide using the described assays or exploring alternative inhibitors with known isoform-specific inhibitory profiles.
References
A Quantitative Comparison of Dynamin Inhibitors: IC50 Values and Experimental Insights
For researchers in cell biology and drug discovery, the selection of potent and specific inhibitors is paramount for the accurate dissection of cellular pathways and the development of novel therapeutics. Dynamin, a GTPase essential for the scission of nascent vesicles from parent membranes, is a key target for investigating and inhibiting processes like endocytosis. This guide provides a quantitative comparison of several dynamin inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values, the experimental protocols for their determination, and their mechanism of action.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various dynamin inhibitors against different dynamin isoforms and cellular processes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target/Process | Assay Type | IC50 (µM) |
| Dynasore | Dynamin 1/2 GTPase | Biochemical Assay | ~15[1][2][3][4] |
| Transferrin Endocytosis (HeLa cells) | Cell-Based Assay | ~15[1][4][5] | |
| Dyngo-4a | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38[6][7][8][9] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1[6][7][8] | |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3[6][7][8][9] | |
| Human Recombinant Dynamin I | Biochemical GTPase Assay | 0.4 | |
| Human Recombinant Dynamin II | Biochemical GTPase Assay | 0.2 | |
| Transferrin Endocytosis | Cell-Based Endocytosis Assay | 5.7[6][8][9][10] | |
| Clathrin-Mediated Endocytosis | Cell-Based Assay | 5.5 | |
| Dynole 34-2 | Dynamin I GTPase | Biochemical GTPase Assay | 1.3, 6.9[11][12][13] |
| Dynamin II GTPase | Biochemical GTPase Assay | 14.2[11][12][13] | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 5[14] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 41.1 | |
| Iminodyn-22 | Dynamin I GTPase | Biochemical GTPase Assay | 0.45[15] |
| Dynamin II GTPase | Biochemical GTPase Assay | 0.39[15] | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 10.7[15][16][17] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 99.5[16][17] | |
| Dynamin IN-2 | Dynamin I GTPase | Biochemical GTPase Assay | 1.0[2][6] |
| Clathrin-Mediated Endocytosis | Cell-Based Endocytosis Assay | 9.5[2][6] | |
| MiTMAB™ | Dynamin I GTPase | Biochemical GTPase Assay | 3.1[15] |
| Dynamin II GTPase | Biochemical GTPase Assay | 8.4[15] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 2.2[15] | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 19.9[15] | |
| OcTMAB™ | Dynamin I GTPase | Biochemical GTPase Assay | 1.9[15] |
| Dynamin II GTPase | Biochemical GTPase Assay | 4.4[15] | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 6.7[15] | |
| Bis-T-22 | Dynamin I GTPase | Biochemical GTPase Assay | 1.7[18] |
Experimental Protocols
The determination of IC50 values relies on precise experimental methodologies. Below are detailed protocols for the key assays used to evaluate dynamin inhibitors.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of various concentrations of an inhibitor. A common method for this is the malachite green assay.
-
Principle: The GTPase activity of dynamin is stimulated by its assembly on a lipid template, such as phosphatidylserine (B164497) (PS) liposomes. The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is quantified using a colorimetric method like the malachite green assay.[6]
-
Methodology:
-
Reaction Setup: Purified dynamin protein is incubated in an assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4) with GTP and a stimulating agent (e.g., PS liposomes).[6][19]
-
Inhibitor Addition: A series of dilutions of the dynamin inhibitor (e.g., dissolved in DMSO) are added to the reaction mixture.[6][7] A vehicle control (DMSO) is also included.
-
Incubation: The reaction is allowed to proceed for a set time at 37°C.[7]
-
Termination: The reaction is stopped.
-
Phosphate Detection: Malachite green reagent is added, which forms a colored complex with the released inorganic phosphate.[6][19]
-
Measurement: The absorbance of the malachite green-phosphate complex is measured at a specific wavelength (e.g., 620 nm).[6][19]
-
Data Analysis: A standard curve is used to determine the phosphate concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[6][19]
-
Cell-Based Endocytosis Assay (Transferrin Uptake)
This assay quantifies the effect of an inhibitor on clathrin-mediated endocytosis in a cellular context.
-
Principle: Transferrin (Tfn), a protein that binds to the transferrin receptor, is commonly used as a marker for clathrin-mediated endocytosis.[6] Fluorescently labeled transferrin is added to cells, and its internalization is measured.
-
Methodology:
-
Cell Culture: Cells (e.g., HeLa, U2OS) are cultured to an appropriate confluency.[4][17]
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the dynamin inhibitor for a specific duration.[17]
-
Ligand Addition: Fluorescently labeled transferrin (e.g., Tfn-Alexa Fluor 488) is added to the media, and the cells are incubated to allow for internalization.
-
Washing: Cells are washed to remove any unbound transferrin.
-
Quantification: The amount of internalized transferrin is quantified. This can be done through various methods, including:
-
Microscopy: Cells are fixed and imaged. The intracellular fluorescence intensity is measured.[6]
-
Flow Cytometry: The fluorescence of individual cells is measured.
-
-
Data Analysis: The percentage of inhibition of transferrin uptake is calculated for each inhibitor concentration relative to a control. The IC50 value is determined by fitting the data to a dose-response curve.[6]
-
Visualizations
To understand the context in which these inhibitors function, it is helpful to visualize the clathrin-mediated endocytosis pathway and the experimental workflow for IC50 determination.
Caption: Signaling pathway of clathrin-mediated endocytosis and dynamin inhibition.
Caption: Experimental workflow for determining IC50 values of dynamin inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences Dynasore (5mg). CAS: 304448-55-3, Quantity: Each of | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Dynole 34-2 | Dynamin | Tocris Bioscience [tocris.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DynaMin Inhibitory Peptide, Myristoylated TFA
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling DynaMin inhibitory peptide, myristoylated TFA must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this potent research chemical. Due to its composition as a biologically active peptide, a hydrophobic myristoylated moiety, and a trifluoroacetic acid (TFA) salt, this compound requires disposal as hazardous chemical waste.
Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols, as local, state, and federal regulations are paramount.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). If a Safety Data Sheet (SDS) is not available for this specific compound, it should be treated as a hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect against skin contact.
Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.[3]
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste—liquid or solid. Never dispose of this peptide in regular trash or down the drain.[1]
Liquid Waste Disposal (Solutions containing the peptide)
-
Inactivation (Recommended):
-
In a designated chemical fume hood, prepare an inactivation solution. Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[4]
-
Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[4]
-
Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[2][4]
-
-
Neutralization (If applicable):
-
If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[4] Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
-
Collection:
-
Storage and Disposal:
Solid Waste Disposal (Contaminated labware)
-
Segregation:
-
Collect all solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[4]
-
-
Decontamination (for empty vials):
-
Rinse empty vials thoroughly with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any residual peptide.
-
Collect the rinsate as hazardous liquid chemical waste and manage it according to the liquid waste disposal procedure.[2]
-
Deface the original label on the rinsed container before disposing of it as regular laboratory glass or plastic waste, pending institutional policy.[2]
-
-
Storage and Disposal:
-
Store the sealed container for contaminated solid waste in the designated hazardous waste accumulation area.
-
Contact your EHS department for pickup and final disposal.
-
Data Presentation: Chemical Inactivation Parameters
For effective decontamination of peptide waste, the following parameters for common chemical methods are recommended.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes[2][4] | Effective for many peptides but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 20-60 minutes[4] | Strong base, requires neutralization before final collection. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 20-60 minutes[4] | Strong acid, requires neutralization before final collection. |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory practices for handling and deactivating biologically active peptides and hazardous chemicals. The primary experimental protocol involves chemical inactivation followed by collection as hazardous waste.
Protocol: Chemical Inactivation of Peptide Solutions
-
Objective: To degrade the this compound in a liquid solution prior to disposal.
-
Materials:
-
Liquid waste containing the peptide.
-
10% Bleach solution or 1 M NaOH.
-
Appropriate hazardous waste container.
-
Personal Protective Equipment (PPE).
-
pH indicator strips.
-
Neutralizing agent (if necessary).
-
-
Methodology:
-
Perform all steps within a certified chemical fume hood.
-
Measure the volume of the peptide waste to be inactivated.
-
Prepare at least 10 times that volume of the chosen inactivation solution (e.g., for 10 mL of waste, prepare 100 mL of 10% bleach).
-
Slowly and carefully add the peptide waste to the inactivation solution while stirring.
-
Allow the mixture to react for a minimum of 60 minutes.
-
If using a strong acid or base, check the pH of the solution and neutralize it to a range of 5.5-9.0.
-
Transfer the final solution to a properly labeled hazardous waste container for collection.
-
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for proper waste disposal and the signaling context of the DynaMin inhibitory peptide.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling DynaMin Inhibitory Peptide, Myristoylated TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DynaMin inhibitory peptide, myristoylated TFA. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this product in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, which is typically a lyophilized powder, adherence to standard laboratory safety protocols is crucial. The primary routes of exposure are inhalation of the powder, and skin or eye contact. The trifluoroacetate (B77799) (TFA) salt form necessitates careful handling to avoid irritation.
Engineering Controls:
-
Fume Hood: All weighing and reconstitution of the lyophilized peptide should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in case of accidental exposure.
Personal Protective Equipment: A comprehensive PPE plan is mandatory for handling this compound.
| PPE Item | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when handling larger quantities or splashes.[1] | Protects against dust particles and splashes of solutions. |
| Hand Protection | Disposable nitrile gloves. Consider double gloving for enhanced protection. | Prevents skin contact with the peptide and TFA salt. Change gloves immediately if contaminated.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator or dust mask is recommended when handling the lyophilized powder, especially for larger quantities. | Prevents inhalation of fine peptide dust. |
| General Attire | Long pants and closed-toe shoes. | Standard laboratory practice to protect against spills and other hazards.[1] |
Step-by-Step Handling and Storage Protocol
Proper handling and storage are vital to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
Receiving and Initial Storage:
-
Upon receipt, inspect the vial for any damage.
-
Unless otherwise specified, store the lyophilized peptide at -20°C or colder for long-term stability.[2] Some manufacturers recommend -80°C for extended storage.[3]
-
Keep the product away from bright light.
Reconstitution and Preparation of Stock Solutions:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, as peptides can be hygroscopic.[4]
-
Perform all weighing and initial dissolving steps inside a chemical fume hood.
-
To reconstitute, use a sterile, appropriate solvent as recommended by the supplier. Water is a common solvent for this peptide.[5] For peptides that are difficult to dissolve, sterile, dilute acetic acid (0.1%) or other solvents may be considered.
-
Sonication in a water bath can aid dissolution, but avoid excessive heating.[4]
-
Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Storage of Stock Solutions:
-
Short-term (up to 1 month): Store aliquots at -20°C.[3]
-
Long-term (up to 6 months): Store aliquots at -80°C.[3]
-
Peptide solutions have limited stability; it is best to use them as soon as possible after reconstitution.[2]
Disposal Plan
All waste containing the this compound, and its containers must be treated as chemical waste.
-
Solid Waste:
-
Contaminated items such as pipette tips, tubes, and gloves should be placed in a designated and clearly labeled chemical waste container.
-
Spilled powder should be carefully swept up to avoid creating dust, placed in a sealed bag, and disposed of as chemical waste.[1]
-
-
Liquid Waste:
-
Unused or contaminated peptide solutions should be collected in a labeled hazardous waste container.
-
Do not pour peptide solutions or TFA-containing waste down the drain.[6]
-
-
General Disposal:
Signaling Pathway and Experimental Workflow
Mechanism of Action: DynaMin inhibitory peptide, myristoylated, is a cell-permeable peptide that acts as an inhibitor of the GTPase dynamin. It functions by competitively blocking the interaction between dynamin and amphiphysin, which is a critical step in clathrin-mediated endocytosis.[3][8][9][10] By preventing this binding, the peptide effectively inhibits the internalization of various cellular components, including receptors like the NMDA and GABA-A receptors.[8][10] The myristoylation of the peptide enhances its cell permeability, allowing it to act intracellularly.[3][10]
Caption: Mechanism of DynaMin inhibitory peptide in blocking endocytosis.
Experimental Workflow for Handling DynaMin Inhibitory Peptide: The following diagram outlines the standard workflow from receiving the peptide to its experimental application.
Caption: Standard workflow for handling DynaMin inhibitory peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. This compound | 251634-22-7 | Dynamin | MOLNOVA [molnova.com]
- 6. gelest.com [gelest.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Dynamin inhibitory peptide, myristoylated | Dynamin | Tocris Bioscience [tocris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
